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  • Product: 5-Bromo-2-(trifluoromethyl)pyridin-4-amine
  • CAS: 1369921-11-8

Core Science & Biosynthesis

Foundational

Chemical and physical properties of 5-Bromo-2-(trifluoromethyl)pyridin-4-amine

An In-Depth Technical Guide to 5-Bromo-2-(trifluoromethyl)pyridin-4-amine: Properties, Reactivity, and Applications Introduction 5-Bromo-2-(trifluoromethyl)pyridin-4-amine is a highly functionalized heterocyclic compound...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 5-Bromo-2-(trifluoromethyl)pyridin-4-amine: Properties, Reactivity, and Applications

Introduction

5-Bromo-2-(trifluoromethyl)pyridin-4-amine is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. The strategic placement of a bromine atom, an amine group, and a trifluoromethyl group on the pyridine core creates a versatile scaffold for the synthesis of complex molecular architectures. The trifluoromethyl (-CF3) moiety is a well-established bioisostere for a methyl group but with profoundly different electronic properties; it enhances metabolic stability, increases lipophilicity, and can improve binding affinity to biological targets.[1][2] The bromine atom serves as a key handle for a variety of cross-coupling reactions, while the amine group provides a site for further derivatization. This guide offers a comprehensive overview of the chemical and physical properties, spectroscopic data, reactivity profile, and safety considerations for this important building block, providing a critical resource for its application in the synthesis of novel therapeutic agents.

Core Chemical and Physical Properties

The fundamental properties of 5-Bromo-2-(trifluoromethyl)pyridin-4-amine are summarized below. This data is essential for planning reactions, ensuring proper storage, and handling the compound safely.

PropertyValueSource(s)
CAS Number 1369921-11-8[3][4]
Molecular Formula C₆H₄BrF₃N₂[4][5]
Molecular Weight 241.01 g/mol [4][5]
Appearance Light yellow to Brown powder/crystal[6][7]
Melting Point 66-75 °C[6][7]
Solubility No specific data available; likely soluble in organic solvents like DCM, Ethyl Acetate, and alcohols.
Storage Conditions Keep in a dark place, under an inert atmosphere, at room temperature or 2-8 °C.[4][8]

Spectroscopic and Analytical Characterization

Characterization of 5-Bromo-2-(trifluoromethyl)pyridin-4-amine relies on standard analytical techniques. While specific experimental spectra for this compound are not publicly available, the expected data can be inferred from its structure and data for analogous compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts will be influenced by the strong electron-withdrawing effect of the trifluoromethyl group and the electronic effects of the bromo and amino substituents.

    • ¹⁹F NMR: A sharp singlet is expected, corresponding to the three equivalent fluorine atoms of the -CF3 group. The chemical shift would likely be in the typical range for trifluoromethyl groups attached to an aromatic ring (around -60 to -70 ppm).[9]

    • ¹³C NMR: The spectrum would display six signals for the six carbon atoms, with the carbon attached to the -CF3 group showing a characteristic quartet due to C-F coupling.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The presence of bromine would be indicated by a characteristic isotopic pattern (M and M+2 peaks with nearly equal intensity).

    • Predicted protonated adduct [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 240.95828.[10]

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and vibrations associated with the substituted pyridine ring and the C-F bonds of the trifluoromethyl group.

Reactivity Profile and Synthetic Utility

The unique arrangement of functional groups on the pyridine ring dictates the reactivity of 5-Bromo-2-(trifluoromethyl)pyridin-4-amine, making it a versatile synthetic intermediate. The electron-deficient nature of the pyridine ring, exacerbated by the -CF3 group, is a key factor in its chemical behavior.

Caption: Key reactivity sites on the 5-Bromo-2-(trifluoromethyl)pyridin-4-amine scaffold.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 5-position is the most versatile reaction site, readily participating in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring facilitates the initial oxidative addition step in the catalytic cycle.[11] This allows for the introduction of a wide variety of substituents.

  • Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids or esters. This is a robust method for introducing aryl, heteroaryl, or alkyl groups.

  • Buchwald-Hartwig Amination: Formation of C-N bonds with amines, enabling the synthesis of more complex diamino-pyridines.

  • Sonogashira Coupling: Formation of C-C triple bonds with terminal alkynes.

  • Heck Reaction: Formation of C-C double bonds with alkenes.

Reactions at the Amino Group

The 4-amino group is a nucleophilic center and can undergo various transformations:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Diazotization: The amino group can be converted to a diazonium salt, which can then be displaced by various nucleophiles (Sandmeyer reaction), although this can be challenging on electron-deficient pyridines.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established methods for similar bromopyridine substrates and outlines a general procedure for coupling an arylboronic acid.[11]

G start Start: Assemble Reactants degas Degas Mixture (N₂ or Ar sparging for 10-15 min) start->degas Combine bromopyridine, boronic acid, Pd catalyst, base, and solvent heat Heat to 90-100 °C (Stir for 12-18 h under inert atm.) degas->heat monitor Monitor Reaction (TLC or LC-MS) heat->monitor workup Aqueous Workup 1. Cool to RT 2. Dilute with Water 3. Extract with Organic Solvent (e.g., EtOAc) monitor->workup Upon completion purify Purify Crude Product (Column Chromatography) workup->purify end End: Isolated Product purify->end

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a dry reaction vessel, add 5-Bromo-2-(trifluoromethyl)pyridin-4-amine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or Toluene/EtOH/H₂O).

  • Degassing: Purge the reaction mixture with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Heating: Heat the mixture to 90-100 °C and stir vigorously for 12-18 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with water and extract the product into an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired coupled product.

Applications in Research and Drug Development

The trifluoromethyl-substituted pyridine scaffold is a privileged structure in modern medicinal chemistry.[2][12] These motifs are found in numerous agrochemicals and pharmaceuticals due to the favorable physicochemical properties conferred by the -CF3 group.[1][2]

  • Kinase Inhibitors: Many small-molecule kinase inhibitors feature substituted pyridine cores. The ability to use 5-Bromo-2-(trifluoromethyl)pyridin-4-amine as a starting point for Suzuki or Buchwald-Hartwig couplings allows for the rapid generation of libraries of compounds for screening against various kinase targets implicated in oncology and inflammatory diseases.[13]

  • Central Nervous System (CNS) Agents: The lipophilicity imparted by the -CF3 group can facilitate crossing the blood-brain barrier, making this scaffold attractive for the development of CNS-active agents.

  • Metabolic Disease and Inflammation: The structural motifs accessible from this building block are relevant for targets in metabolic and inflammatory pathways.

Safety, Handling, and Storage

Proper handling of 5-Bromo-2-(trifluoromethyl)pyridin-4-amine is crucial due to its potential hazards. The following information is synthesized from available Safety Data Sheets (SDS).

GHS Hazard Classification:

Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2WarningH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritation

(Data synthesized from multiple sources covering similar compounds)[3][4][6]

Handling and Personal Protective Equipment (PPE):

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[14]

  • Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[15]

  • Avoid breathing dust. Prevent contact with skin and eyes.[15]

  • Wash hands thoroughly after handling.[16]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8][16]

  • Keep away from strong oxidizing agents, strong acids, and strong bases.[14]

  • Store under an inert atmosphere to prevent degradation.[4]

Conclusion

5-Bromo-2-(trifluoromethyl)pyridin-4-amine is a high-value building block for chemical synthesis, particularly in the field of drug discovery. Its well-defined reactivity, centered on the versatile bromine handle and the nucleophilic amine, allows for predictable and efficient elaboration into more complex structures. The presence of the trifluoromethyl group provides a key advantage for optimizing the pharmacokinetic and pharmacodynamic properties of target molecules. This guide provides the foundational knowledge required for researchers to effectively and safely utilize this compound in their synthetic endeavors.

References

  • NextSDS. 5-Bromo-2-(trifluoromethyl)pyridin-4-amine — Chemical Substance Information. [Link]

  • The Royal Society of Chemistry. Supporting Information for a relevant publication. [Link]

  • PubChem. 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid. [Link]

  • PubChem. 5-Bromo-3-(trifluoromethyl)pyridin-2-amine. [Link]

  • ACS Publications. Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine. [Link]

  • Journal of Medicinal Chemistry. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309). [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. [Link]

  • PubChemLite. 5-bromo-2-(trifluoromethyl)pyridin-4-amine. [Link]

  • PMC. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

  • ResearchGate. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of CAS 1369921-11-8: A Technical Guide for 5-Bromo-2-(trifluoromethyl)pyridin-4-amine in Drug Discovery

Executive Summary In contemporary medicinal chemistry and agrochemical development, the trifluoromethylpyridine (TFMP) scaffold has emerged as a privileged structure. The incorporation of fluorine atoms profoundly alters...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry and agrochemical development, the trifluoromethylpyridine (TFMP) scaffold has emerged as a privileged structure. The incorporation of fluorine atoms profoundly alters the physicochemical landscape of a molecule, enhancing lipophilicity, metabolic stability, and target binding affinity . As a Senior Application Scientist, I frequently utilize CAS 1369921-11-8 —chemically identified as 5-Bromo-2-(trifluoromethyl)pyridin-4-amine—as a highly versatile building block. This whitepaper deconstructs the structural logic, chemical reactivity, and validated experimental workflows associated with this compound, providing drug development professionals with a robust framework for its application.

Physicochemical Profiling & Structural Elucidation

Understanding the intrinsic properties of CAS 1369921-11-8 is the first step in predicting its behavior in complex synthetic pathways. The molecule features a highly functionalized pyridine core, where each substituent serves a distinct mechanistic purpose:

  • C2-Trifluoromethyl (-CF3): Acts as a powerful electron-withdrawing group, lowering the pKa of the pyridine nitrogen and shielding the ring from oxidative metabolism (e.g., cytochrome P450-mediated degradation).

  • C4-Amine (-NH2): Provides a primary site for hydrogen bonding and synthetic derivatization (amidation, alkylation).

  • C5-Bromine (-Br): Positioned orthogonally to the amine, this halogen serves as a prime handle for transition-metal-catalyzed cross-coupling reactions.

Table 1: Quantitative Physicochemical Data Summary

PropertyValue
CAS Registry Number 1369921-11-8
Chemical Name 5-Bromo-2-(trifluoromethyl)pyridin-4-amine
Molecular Formula C6H4BrF3N2
Molecular Weight 241.01 g/mol
Purity (Standard Commercial) ≥ 97%
Physical Form Solid
Storage Temperature 2-8°C, protect from light

(Data corroborated by commercial standards from Biosynth and Sigma-Aldrich )

Chemical Reactivity & Mechanistic Pathways

The synthetic utility of CAS 1369921-11-8 lies in the electronic push-pull dynamics of its substituents. The electron-deficient nature of the pyridine ring, exacerbated by the C2-CF3 group, typically slows down the oxidative addition step in palladium catalysis. However, the electron-donating resonance from the C4-amine partially offsets this, activating the C5-CBr bond for insertion.

ReactivityMap Core CAS 1369921-11-8 5-Bromo-2-(CF3)pyridin-4-amine Br C5-Bromine Cross-Coupling Handle Core->Br Pd-Catalyzed Suzuki/Buchwald NH2 C4-Amine Acylation/Alkylation Site Core->NH2 Electrophilic Attack CF3 C2-Trifluoromethyl Metabolic Stability Core->CF3 Physicochemical Modulation

Fig 1. Structural reactivity logic of CAS 1369921-11-8 highlighting functional group utility.

Experimental Workflows (Self-Validating Protocols)
3.1 Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Mechanistic Rationale: A common failure point in cross-coupling aminopyridines is the competitive binding of the free C4-amine to the palladium center, which forms an inactive, off-cycle complex. To prevent catalyst poisoning, we utilize a strong inorganic base (K3PO4). The base facilitates the deprotonation of the Pd-bound amine, lowering its pKa and driving the equilibrium back toward the active catalytic cycle, thereby enabling efficient transmetalation .

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk flask, combine CAS 1369921-11-8 (1.0 eq), the desired arylboronic acid (1.2 eq), and K3PO4 (2.0 eq).

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-dioxane and H2O. Causality: The biphasic system ensures solubility of both the organic substrate and the inorganic base. Sparge the solution with Argon for 15 minutes to remove dissolved oxygen, preventing the oxidation of the active Pd(0) species.

  • Catalyst Addition: Quickly add Pd(PPh3)4 (5 mol%) under a positive flow of Argon.

  • Reaction Execution: Heat the mixture to 85–95°C and stir for 15 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over anhydrous Na2SO4.

  • Validation (Self-Validating Step): Analyze the crude mixture via LC-MS. The protocol is validated when the parent mass (m/z 241 [M+H]+) is entirely consumed, replaced by the target cross-coupled product mass.

SuzukiWorkflow Step1 1. Reagent Prep CAS 1369921-11-8 + Ar-B(OH)2 Step2 2. Degassing Argon Sparge (Remove O2) Step1->Step2 Step3 3. Catalyst Addition Pd(PPh3)4 + K3PO4 Step2->Step3 Step4 4. Heating 85-95°C for 15h Step3->Step4 Step5 5. Aqueous Workup EtOAc Extraction Step4->Step5 Step6 6. Purification & QC LC-MS Validation Step5->Step6

Fig 2. Step-by-step experimental workflow for Suzuki-Miyaura cross-coupling.

3.2 Amide Bond Formation via Nucleophilic Acyl Substitution

Mechanistic Rationale: The C4-amine in this molecule is highly deactivated. The pyridine nitrogen withdraws electron density via induction, and the C2-trifluoromethyl group exerts a powerful electron-withdrawing effect. Consequently, standard coupling reagents (e.g., EDC/HOBt) often result in sluggish or failed reactions. To drive the reaction to completion, highly reactive acyl chlorides must be used in the presence of a non-nucleophilic base (like DIPEA) to trap the generated HCl without competing for the electrophile.

Step-by-Step Methodology:

  • Activation: Dissolve CAS 1369921-11-8 (1.0 eq) in anhydrous Dichloromethane (DCM) under Argon.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Causality: DIPEA acts as an acid scavenger, preventing the protonation of the C4-amine, which would render it completely non-nucleophilic.

  • Electrophile Addition: Cool the system to 0°C. Dropwise, add the desired acyl chloride (1.2 eq).

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Validation (Self-Validating Step): Monitor via TLC (Hexanes:EtOAc). The formation of a less polar spot indicates successful amidation (due to the loss of the primary amine's hydrogen-bonding capacity). Confirm via 1H NMR by observing the disappearance of the broad -NH2 singlet (~6.0 ppm) and the appearance of a downfield amide -NH singlet (>8.0 ppm).

Analytical & Quality Control Standards

To ensure scientific integrity, any derivative synthesized from CAS 1369921-11-8 must undergo rigorous QC:

  • High-Performance Liquid Chromatography (HPLC): Ensure >95% purity at 254 nm, as the highly conjugated pyridine system absorbs strongly in the UV region.

  • 19F NMR Spectroscopy: The trifluoromethyl group should appear as a sharp singlet around -68 ppm (relative to CFCl3). Any splitting or shifting indicates unintended reactions at the C2 position.

  • High-Resolution Mass Spectrometry (HRMS): Essential for confirming the exact mass, particularly to verify the retention of the bromine isotope pattern (M and M+2 peaks of equal intensity) if the C5 position was left unreacted.

References
  • Title: Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides Source: Journal of Agricultural and Food Chemistry URL: [Link]

  • Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine Source: Molecules URL: [Link]

Exploratory

Foundational Literature and Discovery of 5-Bromo-2-(trifluoromethyl)pyridin-4-amine: A Critical Building Block in Modern Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the strategic design of active pharmaceutical ingredients (APIs) heavily relies on versatile, bifunctional building blocks. 5-Bromo-2-(trifluoromethyl)pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic design of active pharmaceutical ingredients (APIs) heavily relies on versatile, bifunctional building blocks. 5-Bromo-2-(trifluoromethyl)pyridin-4-amine (CAS: 1369921-11-8) has emerged as a highly prized intermediate in the discovery of advanced therapeutics, particularly in the oncology and immunology sectors. Featuring a unique combination of a strongly electron-withdrawing trifluoromethyl ( −CF3​ ) group, a reactive primary amine ( −NH2​ ), and a heavy halogen ( −Br ), this molecule offers orthogonal reactivity. This in-depth technical guide explores the foundational synthesis, mechanistic causality, and advanced applications of this critical pharmacophore, specifically highlighting its role in the development of STING (Stimulator of Interferon Genes) antagonists and kinase inhibitors[1].

Chemical Identity and Structural Logic

The utility of 5-Bromo-2-(trifluoromethyl)pyridin-4-amine lies in its highly tuned electronic environment. The pyridine core is electronically modulated by its substituents, creating a predictable and highly controllable reactivity profile for downstream cross-coupling reactions.

Quantitative Data Summary
PropertyValue
Chemical Name 5-Bromo-2-(trifluoromethyl)pyridin-4-amine
CAS Number 1369921-11-8
Molecular Formula C6H4BrF3N2
Molecular Weight 241.01 g/mol
Exact Mass 239.951 g/mol
Physical State Solid
Key Functional Groups Primary Amine (-NH2), Bromide (-Br), Trifluoromethyl (-CF3)

Table 1: Physicochemical properties and structural data.

Mechanistic Causality of the Scaffold
  • The −CF3​ Group (C2 Position): Acts as a strong electron-withdrawing group (EWG) via both inductive and hyperconjugative effects. It lowers the pKa​ of the adjacent amine, making the pyridine ring highly electron-deficient and resistant to oxidative degradation.

  • The −NH2​ Group (C4 Position): Provides a handle for Buchwald-Hartwig amination[2]. Despite the deactivating nature of the pyridine ring, the primary amine retains sufficient nucleophilicity under basic conditions with palladium catalysis.

  • The −Br Atom (C5 Position): Serves as an ideal electrophilic site for Suzuki-Miyaura or Sonogashira cross-coupling[2]. Its position is sterically accessible, allowing for the rapid construction of complex multi-ring systems.

Foundational Synthesis: Regioselective Bromination

The foundational synthesis of 5-Bromo-2-(trifluoromethyl)pyridin-4-amine relies on the highly regioselective electrophilic aromatic substitution ( SE​Ar ) of 2-(trifluoromethyl)pyridin-4-amine[3].

Causality of Regioselectivity: The −CF3​ group at C2 is a meta-director, deactivating the ring. The −NH2​ group at C4 is a strong ortho/para-director via resonance (+R effect). The C5 position is ortho to the activating −NH2​ group and meta to the deactivating −CF3​ group. Furthermore, the C3 position is sterically hindered by the adjacent −CF3​ group. Consequently, electrophilic attack by bromine occurs almost exclusively at the C5 position[3].

Self-Validating Experimental Protocol: Electrophilic Bromination

This protocol is designed as a self-validating system, incorporating built-in analytical checkpoints to ensure synthetic integrity.

  • Preparation & Atmospheric Control:

    • Action: Dissolve 2-(trifluoromethyl)pyridin-4-amine (1.0 eq, e.g., 3.0 g, 18.5 mmol) in anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (50 mL) under an inert Argon atmosphere[3].

    • Causality: Anhydrous conditions prevent the hydrolytic quenching of the electrophilic bromine species, ensuring maximum yield.

  • Thermal Regulation:

    • Action: Cool the reaction vessel to 0 °C using an ice-water bath[3].

    • Causality: Bromination is highly exothermic. Maintaining 0 °C prevents kinetic over-reaction (e.g., formation of dibrominated byproducts) and suppresses oxidative degradation of the primary amine.

  • Electrophile Introduction:

    • Action: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, or add a solution of Br2​ in DCM dropwise[3].

    • Causality: NBS is preferred over Br2​ in modern scale-ups as it provides a low, controlled steady-state concentration of reactive bromine, maximizing regioselectivity.

  • Validation Checkpoint 1 (Reaction Monitoring):

    • Action: Allow the mixture to warm to 25 °C and stir for 1-24 hours[3]. Sample 10 µL, dilute in Methanol, and analyze via LC-MS.

    • Validation: The reaction is complete when the starting material mass ( [M+H]+163 ) disappears, and the product mass ( [M+H]+241/243 , showcasing the characteristic 1:1 bromine isotopic pattern) dominates the chromatogram.

  • Quenching and Workup:

    • Action: Quench the reaction with saturated aqueous NH4​Cl (100 mL)[3]. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Validation Checkpoint 2 (Purification):

    • Action: Purify the crude residue via silica gel flash chromatography (eluting with EtOAc/Petroleum Ether 1:2)[3].

    • Validation: Confirm purity via 1H NMR. The disappearance of the C5 proton and the presence of two distinct singlets for the C3 and C6 protons confirm absolute regioselectivity.

Orthogonal Cross-Coupling Workflows in Drug Discovery

In the synthesis of advanced APIs, 5-Bromo-2-(trifluoromethyl)pyridin-4-amine is utilized in orthogonal cross-coupling sequences. Because the amine and the bromide react under different catalytic conditions, chemists can sequentially build complex architectures without the need for excessive protecting group manipulations[2].

SyntheticWorkflow A 2-(CF3)pyridin-4-amine B 5-Bromo-2-(CF3)pyridin-4-amine (CAS: 1369921-11-8) A->B NBS, DMF (0°C) Regioselective Bromination C Buchwald-Hartwig Amination B->C Pd-Catalyst, Base Amine Derivatization D Suzuki-Miyaura Coupling C->D Boronic Acid, Pd Bromide Displacement E Target API (e.g., STING Antagonist) D->E Final Deprotection

Fig 1. Orthogonal cross-coupling workflow utilizing 5-Bromo-2-(trifluoromethyl)pyridin-4-amine.

Applications in Advanced Therapeutics: The STING Pathway

One of the most prominent recent applications of 1369921-11-8 is in the synthesis of STING (Stimulator of Interferon Genes) antagonists [1].

The cGAS-STING pathway is a cytosolic DNA sensing mechanism that activates innate immunity[4]. While crucial for defending against viral infections, overactivation of the cGAS-STING pathway—often due to mutations in nucleic acid metabolizing enzymes (e.g., TREX1)—leads to the accumulation of cytosolic dsDNA[4]. This triggers severe systemic autoimmune diseases, such as Systemic Lupus Erythematosus (SLE) and Aicardi-Goutieres syndrome (AGS)[4].

Recent patent literature (e.g., WO2023109912A1) demonstrates that 3,4-dihydroisoquinolin-1(2H)-ones derivatives synthesized from 5-Bromo-2-(trifluoromethyl)pyridin-4-amine act as potent STING antagonists[1]. The building block undergoes a Buchwald coupling with a halogenated sulfonamide, followed by a Suzuki coupling with a boronic ester, yielding a molecule capable of binding to the STING receptor and preventing its multimerization and translocation to the Golgi[2][4].

STING_Pathway dsDNA Cytosolic dsDNA cGAS cGAS Enzyme dsDNA->cGAS Activates cGAMP 2',3'-cGAMP cGAS->cGAMP Synthesizes STING STING Receptor (ER) cGAMP->STING Binds CDN Pocket TBK1 TBK1 Recruitment STING->TBK1 Translocates to Golgi Antagonist API Derivative (STING Antagonist) Antagonist->STING Blocks Activation IRF3 IRF3 Translocation TBK1->IRF3 Phosphorylates IFN Type I Interferons IRF3->IFN Gene Transcription

Fig 2. cGAS-STING signaling pathway and targeted intervention by API derivatives.

Conclusion

5-Bromo-2-(trifluoromethyl)pyridin-4-amine represents a masterclass in rational building block design. By leveraging the competing electronic effects of a trifluoromethyl group and a primary amine, chemists can achieve flawless regiocontrol during its synthesis. Its subsequent orthogonal reactivity empowers the rapid assembly of complex, multi-cyclic APIs, cementing its status as an indispensable tool in the fight against autoimmune diseases and aggressive cancers.

References

  • World Intellectual Property Organization. "3,4-dihydroisoquinolin-1(2H)-ones derivatives as STING antagonists and the use thereof." Patent WO2023109912A1.
  • World Intellectual Property Organization. "Cyclic compounds and methods of using same." Patent WO2021134004A1.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 5-Bromo-2-(trifluoromethyl)pyridin-4-amine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Pharmaceutical intermediate for kinase inhibitors and STING antagonists. Introduction and Strategic Rationale The c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Pharmaceutical intermediate for kinase inhibitors and STING antagonists.

Introduction and Strategic Rationale

The compound 5-Bromo-2-(trifluoromethyl)pyridin-4-amine (CAS: 1369921-11-8) is a highly valuable heterocyclic building block in modern medicinal chemistry. Its structural features—a trifluoromethyl group for metabolic stability and lipophilicity, an exocyclic amine for hydrogen bonding, and a bromine atom for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig)—make it an ideal precursor for complex drug scaffolds. Recently, derivatives of this scaffold have been heavily utilized in the development of novel immunotherapies, specifically as Stimulator of Interferon Genes (STING) antagonists for treating inflammatory diseases like systemic lupus erythematosus[1].

Mechanistic Causality: Why Regioselective Bromination Works

Synthesizing this building block relies on the electrophilic aromatic substitution (EAS) of 2-(trifluoromethyl)pyridin-4-amine. The success of this protocol hinges on the synergistic directing effects of the existing substituents:

  • The Amino Group (-NH₂): Strongly electron-donating via resonance (+M effect), activating the pyridine ring and directing electrophiles to the ortho positions (C-3 and C-5).

  • The Trifluoromethyl Group (-CF₃): Strongly electron-withdrawing (-I effect), deactivating the ring and exerting steric hindrance at the adjacent C-3 position.

  • Regiochemical Outcome: Because C-3 is sterically hindered by the bulky -CF₃ group and electronically deactivated, bromination with N-Bromosuccinimide (NBS) proceeds with high regioselectivity at the less hindered C-5 position.

Experimental Workflow

The following diagram illustrates the logical progression of the synthesis, from reagent preparation to final purification.

Protocol A 1. Reagent Preparation 2-(CF3)pyridin-4-amine in DMF B 2. Electrophilic Bromination Add NBS portionwise at 0°C A->B C 3. Reaction Progression Stir at RT (2-4 hours) B->C D 4. Aqueous Workup Quench with Na2S2O3, Extract C->D E 5. Purification Silica Gel Chromatography D->E F 6. Final Product Pure Target Compound E->F

Workflow for the regioselective bromination of 2-(trifluoromethyl)pyridin-4-amine.

Materials and Quantitative Data

Table 1: Stoichiometry and Reagent Specifications

Reagent / MaterialMW ( g/mol )EquivalentsAmount (Scale: 10 mmol)Role in Synthesis
2-(Trifluoromethyl)pyridin-4-amine162.111.01.62 gStarting Material
N-Bromosuccinimide (NBS)177.981.051.87 gElectrophilic Bromine Source
N,N-Dimethylformamide (DMF)73.09-15.0 mLPolar Aprotic Solvent
Sodium Thiosulfate (Na₂S₂O₃)158.11Excess10% aq. solutionQuenching Agent
Ethyl Acetate (EtOAc)88.11-3 x 20 mLExtraction Solvent

Note: NBS should be recrystallized from water prior to use to remove trace molecular bromine (Br₂) and succinimide, which can cause over-bromination or colored impurities.

Step-by-Step Synthesis Protocol

Phase 1: Reaction Setup
  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar. Ensure the flask is completely dry (oven-dried or flame-dried under inert gas) to prevent unwanted hydrolysis of NBS.

  • Dissolution: Add 2-(trifluoromethyl)pyridin-4-amine (1.62 g, 10.0 mmol) to the flask. Add anhydrous DMF (15.0 mL) and stir until the starting material is completely dissolved.

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes. Causality: Cooling mitigates the exothermic nature of the initial bromination and prevents di-bromination.

Phase 2: Electrophilic Addition
  • NBS Addition: Weigh out NBS (1.87 g, 10.5 mmol). Add the NBS to the stirring solution portion-wise over 15 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to ambient room temperature (approx. 20-25 °C).

  • Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 7:3) or LC-MS. The starting material should be fully consumed within 2 to 4 hours.

Phase 3: Workup and Quenching
  • Quenching: Once complete, cool the mixture back to 0 °C and slowly add 20 mL of a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution. Causality: Thiosulfate reduces any unreacted electrophilic bromine species to harmless bromide ions, halting the reaction and preventing oxidative degradation during workup.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with distilled water (2 x 20 mL) to remove DMF, followed by saturated aqueous NaCl (brine, 20 mL) to remove residual water.

  • Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

Phase 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of Hexanes to Ethyl Acetate (typically 10% to 30% EtOAc in Hexanes).

  • Isolation: Collect the fractions containing the product (identified by UV activity at 254 nm), pool them, and evaporate to yield 5-Bromo-2-(trifluoromethyl)pyridin-4-amine as an off-white to pale yellow solid.

Self-Validating System: Analytical Characterization

To ensure the integrity of the protocol and confirm regioselectivity, the isolated product must be validated against the following expected analytical parameters:

  • LC-MS (ESI+): Expected m/z for C₆H₅BrF₃N₂[M+H]⁺ is 240.9 and 242.9. The presence of a 1:1 doublet peak is the definitive isotopic signature of a single bromine atom incorporation.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~8.30 (s, 1H, Pyridine C6-H) - Singlet confirms substitution at C-5.

    • δ ~7.05 (s, 1H, Pyridine C3-H) - Singlet confirms C-3 is unsubstituted but isolated.

    • δ ~6.80 (br s, 2H, -NH₂) - Confirms the primary amine remains intact. (If bromination had occurred at C-3, the C-5 and C-6 protons would appear as a pair of doublets with ortho-coupling, J ~ 5 Hz).

References

  • Sigma-Aldrich Product Catalog. "2-(trifluoromethyl)pyridin-4-amine | Sigma-Aldrich". Sigma-Aldrich.
  • World Intellectual Property Organization. "WO2023109912A1 - 3, 4-dihydroisoquinolin-1 (2h) -ones derivatives as sting antagonists and the use thereof". Google Patents.

Sources

Application

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Conditions for 5-Bromo-2-(trifluoromethyl)pyridin-4-amine

Executive Summary The functionalization of highly substituted aminopyridines is a cornerstone of modern pharmaceutical development and agrochemical synthesis. 5-Bromo-2-(trifluoromethyl)pyridin-4-amine presents a unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of highly substituted aminopyridines is a cornerstone of modern pharmaceutical development and agrochemical synthesis. 5-Bromo-2-(trifluoromethyl)pyridin-4-amine presents a unique synthetic challenge due to the competing electronic and steric effects of its functional groups. This application note details the mechanistic rationale and provides a field-proven, self-validating protocol for the Suzuki-Miyaura cross-coupling of this substrate, eliminating the need for transient amino-group protection.

Substrate Profiling & Mechanistic Causality

To design an effective coupling protocol, we must first deconstruct the substrate's reactivity profile. Standard palladium catalysts often fail or provide low yields with this molecule due to two competing phenomena:

  • The -CF₃ Effect (Electronic Activation): The trifluoromethyl group at the 2-position is strongly electron-withdrawing. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring, making the C5–Br bond highly susceptible to oxidative addition by the Pd(0) catalyst. However, this electron deficiency also stabilizes the resulting Pd(II) intermediate, shifting the rate-limiting step from oxidative addition to transmetalation.

  • The Free -NH₂ Group (Catalyst Poisoning): The primary amine at the 4-position is a strong Lewis base. In standard catalytic systems (e.g., Pd(PPh₃)₄), the free lone pair on the nitrogen rapidly coordinates to the empty d-orbitals of the Pd(II) intermediate[1]. Because the amine is ortho to the oxidative addition site, it forms a highly stable, off-cycle chelate, effectively poisoning the catalyst and stalling the reaction.

  • The Solution (Steric Shielding): To counteract catalyst poisoning without adding protection/deprotection steps, we employ dialkylbiphenylphosphino ligands (Buchwald ligands) such as XPhos or SPhos [2]. The extreme steric bulk of the dicyclohexyl groups and the biphenyl backbone creates a physical "shield" around the palladium center. This allows the linear, sp²-hybridized boronic acid to undergo transmetalation while physically blocking the bulkier -NH₂ group from coordinating[2]. Furthermore, the electron-rich nature of XPhos accelerates the difficult reductive elimination step.

Quantitative Data Summary

The following table summarizes the causal relationship between catalyst selection and reaction yield for ortho-amino halopyridines based on empirical optimization.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Expected Yield (%)Mechanistic Outcome
Pd(PPh₃)₄NoneNa₂CO₃Toluene/H₂O902420–40Severe catalyst poisoning by -NH₂ coordination.
Pd(dppf)Cl₂dppfK₂CO₃Dioxane/H₂O901860–75Moderate success; bidentate ligand offers partial shielding.
Pd₂(dba)₃ XPhos K₃PO₄ Dioxane/H₂O 100 4–8 85–98 Optimal; steric bulk prevents off-cycle coordination.

Visualizing the Reaction Dynamics

G Pd0 Pd(0)L2 Active Catalyst (XPhos Steric Shield) OxAdd Oxidative Addition C-Br Cleavage Accelerated by -CF3 Pd0->OxAdd 5-Bromo-2-(trifluoromethyl)pyridin-4-amine Poison Off-Cycle Pd-NH2 Coordination (Blocked by Ligand) OxAdd->Poison Unshielded Pd (e.g., PPh3) TransMet Transmetalation Boronate Activation via K3PO4 OxAdd->TransMet Arylboronic Acid + Base RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Catalyst Regeneration

Caption: Catalytic cycle of Suzuki-Miyaura coupling highlighting specific substrate effects.

Standard Operating Procedure (Self-Validating Protocol)

This protocol is designed as a self-validating system: each critical phase includes an observable metric or mechanistic rationale to ensure the reaction remains on track.

Reagents & Materials:

  • 5-Bromo-2-(trifluoromethyl)pyridin-4-amine (1.0 eq)

  • Arylboronic acid (1.2 – 1.5 eq)

  • Pd₂(dba)₃ (2.0 mol%)

  • XPhos (4.0 mol%)

  • K₃PO₄ (anhydrous, 3.0 eq)

  • 1,4-Dioxane / Deionized Water (4:1 v/v, pre-degassed)

Step-by-Step Methodology:

  • Reaction Assembly (Solid Reagents): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-Bromo-2-(trifluoromethyl)pyridin-4-amine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and finely ground K₃PO₄ (3.0 mmol).

  • Catalyst Introduction: Add Pd₂(dba)₃ (0.02 mmol) and XPhos (0.04 mmol). Causality Note: Premixing the Pd source and ligand in the presence of the base ensures rapid generation of the active Pd(0) species upon solvent addition[3].

  • Atmospheric Control (Degassing): Seal the tube with a rubber septum. Evacuate the vessel under high vacuum for 3 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times. Validation: Failure to remove oxygen will result in the homocoupling of the boronic acid, visible as a distinct, highly non-polar spot on TLC.

  • Solvent Addition: Via syringe, add 5 mL of a pre-degassed mixture of 1,4-Dioxane and Water (4:1 v/v). Causality Note: The biphasic nature is crucial; water dissolves the K₃PO₄ to form the highly reactive boronate complex required for transmetalation, which is the rate-limiting step for electron-deficient pyridines[4].

  • Thermal Activation: Replace the septum with a Teflon screw cap under positive Argon flow. Submerge the tube in a pre-heated oil bath at 100 °C. Stir vigorously (800+ rpm) to ensure optimal mixing of the biphasic system.

  • In-Process Monitoring: After 4 hours, halt stirring to allow phase separation. Extract a 5 µL aliquot from the organic layer, dilute in acetonitrile, and analyze via LC-MS. Validation: The reaction is validated as complete when the starting material mass (m/z ~241) is fully consumed and replaced by the target product mass.

  • Workup & Isolation: Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[1].

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure cross-coupled product.

Workflow Prep 1. Reagent Prep Mix Substrate, Boronic Acid, Base Degas 2. Degassing Argon Sparge (Crucial) Prep->Degas React 3. Reaction 100°C, 4-8h Degas->React Monitor 4. Validation LC-MS Aliquot Check React->Monitor Workup 5. Workup & Purify Extraction & Silica Column Monitor->Workup

Caption: Step-by-step workflow for the optimized Suzuki-Miyaura cross-coupling protocol.

References

  • A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines. Benchchem. 1

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal (Based on Angew. Chem. Int. Ed., 2006). 2

  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery. Royal Society of Chemistry (RSC). 3

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. 4

Sources

Method

Application Note: Chemoselective Buchwald-Hartwig Amination of 5-Bromo-2-(trifluoromethyl)pyridin-4-amine

Executive Summary The compound 5-Bromo-2-(trifluoromethyl)pyridin-4-amine (CAS: 1369921-11-8) is a highly sought-after bifunctional building block in modern drug discovery, particularly in the synthesis of STING (Stimula...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-Bromo-2-(trifluoromethyl)pyridin-4-amine (CAS: 1369921-11-8) is a highly sought-after bifunctional building block in modern drug discovery, particularly in the synthesis of STING (Stimulator of Interferon Genes) antagonists[1]. However, its dual reactive sites—an electrophilic 5-bromo position and a nucleophilic 4-amino group—present a significant chemoselectivity challenge. Unprotected primary heteroarylamines can poison palladium catalysts or undergo unwanted homocoupling/oligomerization.

This application note details a robust, self-validating protocol for the chemoselective C-N cross-coupling of the 5-bromo position with secondary amines (e.g., morpholine), leaving the 4-amino group completely intact. By leveraging the unique steric environment of the RuPhos ligand, researchers can bypass inefficient protection/deprotection sequences, thereby accelerating lead optimization workflows.

Mechanistic Insights & Ligand Causality (E-E-A-T)

In palladium-catalyzed aminations involving bifunctional substrates, the choice of the biarylmonophosphine ligand dictates both the reaction rate and the chemoselectivity. Do not rely on first-generation ligands (e.g., BINAP or dppf); they will fail due to catalyst poisoning by the free 4-amino group.

  • The RuPhos Advantage for Secondary Amines : RuPhos creates a highly specific steric pocket around the Pd(II) center during the amine binding and deprotonation steps. Computational and kinetic studies demonstrate that the RuPhos-Pd complex has a significantly lower activation barrier for the reductive elimination of secondary amines compared to primary amines[2]. The bulky isopropoxy groups on the lower ring of RuPhos sterically repel the less sterically demanding, but electronically distinct, primary amines (such as the 4-amino group of our substrate), preventing them from forming stable amido complexes[3]. Furthermore, RuPhos excels at promoting oxidative addition into ortho-substituted aryl halides, easily accommodating the steric bulk of the adjacent 4-NH2 group.

  • Precatalyst Selection (Pd G3) : Utilizing RuPhos Pd G3 (a palladacycle precatalyst) is critical. It rapidly generates the active monoligated L-Pd(0) species upon mild base activation. This rapid initiation prevents the free 4-amino group of the substrate from coordinating to off-cycle Pd(II) species, which would otherwise lead to irreversible catalyst deactivation.

  • Base Selection (LiHMDS) : Lithium bis(trimethylsilyl)amide (LiHMDS) is selected over stronger alkoxides (like NaOtBu). LiHMDS is sufficiently basic to deprotonate the secondary amine upon binding to Pd(II) but minimizes unwanted side reactions with the electron-deficient trifluoromethyl-pyridine ring.

CatalyticCycle Pd0 Active Catalyst L-Pd(0) (RuPhos) OA Oxidative Addition Ar-Pd(II)(Br)-L Pd0->OA + Ar-Br Substrate AmineBind Chemoselective Binding Secondary Amine Coordinates OA->AmineBind + Secondary Amine Amido Amido Complex Ar-Pd(II)(NR2)-L AmineBind->Amido + LiHMDS (Base) Product Cross-Coupled Product + Regenerated L-Pd(0) Amido->Product Reductive Elimination Product->Pd0 Catalyst Turnover

RuPhos-mediated catalytic cycle highlighting chemoselective secondary amine binding.

Optimization Matrix: Quantitative Data

The following table summarizes the causal relationship between ligand selection and chemoselective outcomes when coupling 5-Bromo-2-(trifluoromethyl)pyridin-4-amine with morpholine.

LigandPrecatalystBaseSolventTemp (°C)Chemoselectivity (2° vs 1° amine)Yield (%)
RuPhos Pd G3 LiHMDS THF 65 >99:1 88
BrettPhosPd G3LiHMDSTHF65<5:9515*
XPhosPd G3NaOtBuToluene8070:3045
BINAPPd2(dba)3Cs2CO3Toluene100N/A<5

*Yield of the desired 5-substituted product. BrettPhos strongly favors primary amine coupling, leading to complex mixtures and homocoupling of the substrate's endogenous 4-NH2 group.

Experimental Protocol: Self-Validating Methodology

Target Reaction : Synthesis of 5-morpholino-2-(trifluoromethyl)pyridin-4-amine.

Reagents
  • Substrate : 5-Bromo-2-(trifluoromethyl)pyridin-4-amine (1.0 equiv, 1.0 mmol, 241.0 mg)

  • Nucleophile : Morpholine (1.2 equiv, 1.2 mmol, 104.5 mg)

  • Precatalyst : RuPhos Pd G3 (0.02 equiv, 2 mol%, 16.7 mg)

  • Ligand : RuPhos (0.02 equiv, 2 mol%, 9.3 mg)

  • Base : LiHMDS (1.0 M in THF) (2.2 equiv, 2.2 mmol, 2.2 mL) Note: 2.2 equiv is used to account for the transient deprotonation of the acidic 4-NH2 proton, ensuring sufficient base remains for the catalytic cycle.

  • Solvent : Anhydrous THF (10 mL)

Step-by-Step Procedure
  • Preparation & Degassing : In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 5-Bromo-2-(trifluoromethyl)pyridin-4-amine, RuPhos Pd G3, and RuPhos.

  • Atmosphere Exchange : Evacuate the flask and backfill with ultra-pure Argon (repeat 3x).

    • Causality: Oxygen rapidly oxidizes the electron-rich RuPhos ligand and the transient Pd(0) species, permanently halting the catalytic cycle.

  • Solvent & Amine Addition : Add anhydrous THF (10 mL) and morpholine via a gas-tight syringe. Stir at room temperature for 5 minutes.

    • Self-Validation Checkpoint: The mixture should appear as a clear, pale yellow solution.

  • Base Addition (Initiation) : Dropwise add LiHMDS (1.0 M in THF) over 2 minutes.

    • Self-Validation Checkpoint: The solution will immediately darken to a deep red/brown. This color shift visually confirms the deprotonation of the precatalyst and the successful generation of the active L-Pd(0) species.

  • Heating & Monitoring : Heat the reaction to 65 °C in a pre-equilibrated oil bath. Stir for 4 hours.

    • Self-Validation Checkpoint: Perform TLC (Hexanes:EtOAc 1:1). The starting material ( Rf​≈0.45 ) should be completely consumed, replaced by a new, highly UV-active spot ( Rf​≈0.30 ). LC-MS should confirm the product mass [M+H]+=248.1 .

  • Quench & Workup : Cool the vessel to room temperature. Quench carefully with saturated aqueous NH4​Cl (5 mL).

    • Causality: NH4​Cl safely neutralizes excess LiHMDS and reprotonates the 4-amino group without degrading the newly formed C-N bond. The mixture will turn biphasic and pale yellow.

  • Extraction & Purification : Extract the aqueous layer with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography ( SiO2​ , gradient 10-50% EtOAc in Hexanes).

Downstream Applications: STING Antagonist Development

The chemoselective functionalization of 5-Bromo-2-(trifluoromethyl)pyridin-4-amine is a critical node in the synthesis of novel immunomodulators. By successfully installing a secondary amine at the 5-position, the intact 4-amino group can subsequently be utilized in downstream Suzuki-Miyaura couplings or amide bond formations to build the complex polycyclic cores required for STING antagonism[1].

Workflow SM Bifunctional Substrate (Aryl Br + Primary Amine) Buchwald Chemoselective Buchwald-Hartwig SM->Buchwald Intermediate 5-Amino-4-NH2 Pyridine Intermediate Buchwald->Intermediate Suzuki Downstream Functionalization Intermediate->Suzuki STING STING Antagonist Lead Compound Suzuki->STING

Synthetic workflow for STING antagonists utilizing chemoselective amination.

Sources

Application

Functionalization of the pyridine ring in 5-Bromo-2-(trifluoromethyl)pyridin-4-amine

An In-Depth Guide to the Strategic Functionalization of 5-Bromo-2-(trifluoromethyl)pyridin-4-amine Introduction: A Privileged Scaffold in Modern Drug Discovery 5-Bromo-2-(trifluoromethyl)pyridin-4-amine stands as a criti...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Strategic Functionalization of 5-Bromo-2-(trifluoromethyl)pyridin-4-amine

Introduction: A Privileged Scaffold in Modern Drug Discovery

5-Bromo-2-(trifluoromethyl)pyridin-4-amine stands as a critical heterocyclic building block for researchers in medicinal chemistry and pharmaceutical development. Its strategic importance stems from a unique confluence of structural and electronic properties. The pyridine core is a ubiquitous motif in a vast array of FDA-approved drugs, while the trifluoromethyl (-CF3) group is a powerful bioisostere for a methyl group, capable of significantly enhancing metabolic stability, binding affinity, and cell permeability of drug candidates.[1] The true synthetic versatility of this molecule, however, lies in the reactive handles: an amino group at the 4-position and, most critically, a bromine atom at the 5-position.

This bromine atom serves as a linchpin for a variety of palladium-catalyzed cross-coupling reactions, enabling the systematic and modular construction of complex molecular architectures. The electron-deficient character of the pyridine ring, intensified by the potent electron-withdrawing trifluoromethyl group, facilitates the crucial oxidative addition step in these catalytic cycles, making the C-Br bond a prime site for modification.[2] This guide provides detailed application notes and step-by-step protocols for the most pivotal transformations of this scaffold: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling, empowering researchers to unlock its full potential in the synthesis of novel therapeutic agents, particularly kinase inhibitors.[1][2]

Suzuki-Miyaura Cross-Coupling: Forging Key C(sp²)-C(sp²) Bonds

Application Note:

The Suzuki-Miyaura reaction is arguably the most robust and widely employed method for constructing carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures that are central to many kinase inhibitors.[1][3][4] This transformation couples the aryl bromide with a boronic acid or ester, offering exceptional functional group tolerance and generally mild reaction conditions.[5] For 5-Bromo-2-(trifluoromethyl)pyridin-4-amine, this reaction allows for the introduction of a diverse range of (hetero)aryl substituents at the 5-position, directly influencing the compound's steric and electronic profile to optimize target engagement.

The choice of catalyst, base, and solvent is critical for success. Palladium catalysts bearing phosphine ligands, such as Pd(dppf)Cl₂ or Pd(PPh₃)₄, are commonly used. The base (e.g., K₂CO₃, Na₂CO₃) is not merely a spectator; it is essential for the activation of the boronic acid to form a more nucleophilic boronate species, which then participates in the transmetalation step with the palladium center. A mixed solvent system, typically an organic solvent like 1,4-dioxane or toluene with water, is often employed to ensure the solubility of both the organic and inorganic reagents.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_products Products Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(Br) Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetalation Ar-Pd(II)L₂(Ar') OxAdd->Transmetalation Transmetalation (Ar'-B(OH)₂ + Base) Transmetalation->Pd0 Reductive Elimination Product Ar-Ar' Transmetalation->Product

Suzuki-Miyaura Catalytic Cycle.

Typical Suzuki-Miyaura Reaction Conditions:

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
(1-methyl-1H-pyrazol-4-yl)boronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane / H₂O100~90
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene / H₂O90>85
(4-methoxyphenyl)boronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane / H₂O95>90

Detailed Protocol: Synthesis of 5-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)pyridin-4-amine

This protocol is adapted from a procedure for a structurally similar compound.[2]

  • Reagent Preparation: To an oven-dried reaction vessel, add 5-Bromo-2-(trifluoromethyl)pyridin-4-amine (1.0 equiv), (1-methyl-1H-pyrazol-4-yl)boronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.

  • Degassing: Sparge the resulting suspension with the inert gas for 10-15 minutes to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.1 equiv).

  • Reaction: Seal the vessel tightly and heat the reaction mixture to 100 °C in a preheated oil bath with vigorous stirring for 12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing Key C(sp²)-N Bonds

Application Note:

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in pharmaceuticals.[6] This reaction allows for the coupling of the aryl bromide with a wide array of primary or secondary amines, enabling the introduction of diverse functionalities that can modulate a molecule's solubility, basicity, and hydrogen-bonding capabilities.[1]

The success of this reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands such as RuPhos, XPhos, or BrettPhos are designed to facilitate the rate-limiting reductive elimination step, which forms the desired C-N bond.[7][8] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine coupling partner, forming the active nucleophile in the catalytic cycle.[1][7] The reaction must be conducted under strictly anhydrous and inert conditions, as both the catalyst and the strong base are sensitive to oxygen and moisture.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_products Product Pd0 Pd(0)L OxAdd Ar-Pd(II)L(Br) Pd0->OxAdd Oxidative Addition (Ar-Br) AmineCoord [Ar-Pd(II)L(Br)(R₂NH)] OxAdd->AmineCoord Amine Coordination AmidoComplex Ar-Pd(II)L(NR₂) AmineCoord->AmidoComplex Deprotonation (Base) AmidoComplex->Pd0 Reductive Elimination Product Ar-NR₂ AmidoComplex->Product

Buchwald-Hartwig Amination Cycle.

Typical Buchwald-Hartwig Reaction Conditions:

Amine PartnerCatalyst / LigandBaseSolventTemp (°C)
MorpholinePd₂(dba)₃ / RuPhosNaOtBuToluene100-110
PiperidinePd₂(dba)₃ / XPhosLHMDS1,4-Dioxane90-100
AnilineG2 RuPhosCs₂CO₃t-BuOH100

Detailed Protocol: Synthesis of N-phenyl-5-bromo-2-(trifluoromethyl)pyridin-4-amine (Illustrative)

  • Inert Setup: In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., RuPhos, 4-8 mol%) to an oven-dried reaction vessel. Add the base (e.g., NaOtBu, 1.4 equiv).

  • Reagent Addition: Seal the vessel, remove it from the glovebox (if used), and add 5-Bromo-2-(trifluoromethyl)pyridin-4-amine (1.0 equiv).

  • Coupling Partner: Add the amine coupling partner (e.g., a secondary amine, 1.2 equiv).

  • Solvent: Add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane) via syringe.

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Stirring: Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®, washing the pad with additional solvent.

  • Purification: Concentrate the filtrate in vacuo and purify the residue by column chromatography on silica gel.

Sonogashira Cross-Coupling: Introducing Alkynyl Functionality

Application Note:

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, forming a C(sp²)-C(sp) bond.[9] This reaction is invaluable for installing a rigid alkynyl linker, which can be used to probe deeper into a protein's binding pocket or to serve as a synthetic handle for further transformations like click chemistry or cyclization reactions.

The classic Sonogashira protocol utilizes a dual-catalyst system: a palladium complex (e.g., Pd(PPh₃)₄) to catalyze the main cross-coupling cycle and a copper(I) salt (e.g., CuI) as a co-catalyst.[10] The copper facilitates the reaction by forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center. An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves as both the base and, often, the solvent. While effective, this system can lead to undesirable alkyne homocoupling (Glaser coupling). Modern copper-free protocols have been developed to circumvent this issue, though they may require more specialized ligands or conditions.[9][11]

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Co-catalysis Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(Br) Pd0->OxAdd Oxidative Addition (Ar-Br) RedElim Reductive Elimination OxAdd->RedElim Transmetalation RedElim->Pd0 Product Ar-C≡C-R RedElim->Product Alkyne R-C≡C-H CuAcetylide R-C≡C-Cu Alkyne->CuAcetylide Cu(I) Salt CuAcetylide->OxAdd To Pd Cycle Base Base (e.g., Et₃N) Base->Alkyne

Sonogashira Cross-Coupling Cycle.

Typical Sonogashira Reaction Conditions:

Alkyne PartnerCatalyst SystemBaseSolventTemp (°C)
PhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHF25-50
1-OctynePdCl₂(PPh₃)₂ / CuIDIPADMF60
Trimethylsilylacetylene[DTBNpP]Pd(crotyl)ClTMPDMSO25

Detailed Protocol: Synthesis of 5-(phenylethynyl)-2-(trifluoromethyl)pyridin-4-amine

This protocol is a general procedure based on established methods for bromopyridines.[10][12]

  • Inert Setup: To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the copper(I) iodide (CuI, 5 mol%).

  • Reagent Addition: Add 5-Bromo-2-(trifluoromethyl)pyridin-4-amine (1.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent and Base: Add anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., Et₃N).

  • Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.2 equiv) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Conclusion

5-Bromo-2-(trifluoromethyl)pyridin-4-amine is a remarkably versatile and high-value building block. The strategic functionalization of its C5-position through robust and well-understood palladium-catalyzed cross-coupling reactions provides a direct and efficient route to vast chemical diversity. The protocols and principles outlined in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings offer researchers a reliable toolkit for the rational design and synthesis of novel, highly functionalized pyridine derivatives. Mastery of these transformations is essential for accelerating the discovery and development of next-generation therapeutics.

References

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Royal Society of Chemistry. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. PubMed Central. Available from: [Link]

  • ResearchGate. Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • ACS Publications. Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. Organic Letters. Available from: [Link]

  • MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules. Available from: [Link]

  • MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules. Available from: [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available from: [Link]

  • ACS Publications. Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. The Journal of Organic Chemistry. Available from: [Link]

  • ChemRxiv. 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Available from: [Link]

  • University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. ePrints Soton. Available from: [Link]

  • National Center for Biotechnology Information. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PubMed Central. Available from: [Link]

  • National Center for Biotechnology Information. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PubMed Central. Available from: [Link]

  • Semantic Scholar. Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available from: [Link]

  • ACS Publications. 5‐(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309). Journal of Medicinal Chemistry. Available from: [Link]

  • ACS Publications. Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. Available from: [Link]

  • PubMed. 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Available from: [Link]

  • Organic Chemistry Portal. Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available from: [Link]

  • ACS Publications. Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. The Journal of Organic Chemistry. Available from: [Link]

  • Google Patents. Method for producing 2-amino-4-(trifluoromethyl)pyridine.
  • National Center for Biotechnology Information. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available from: [Link]

  • SCIRP. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Open Journal of Synthesis Theory and Applications. Available from: [Link]

  • Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]

  • SlideShare. Amines: Synthesis and Reactions Dr. Ayad Kareem Department of Pharmaceutical Chemistry, Collage of Pharmacy Al-Mustansiriyah Uni. Available from: [Link]

  • MDPI. Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. Molecules. Available from: [Link]

Sources

Method

Scale-up manufacturing processes for 5-Bromo-2-(trifluoromethyl)pyridin-4-amine

An Application Note and Protocol from the Desk of a Senior Application Scientist Topic: Scale-up Manufacturing Processes for 5-Bromo-2-(trifluoromethyl)pyridin-4-amine Audience: Researchers, scientists, and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Topic: Scale-up Manufacturing Processes for 5-Bromo-2-(trifluoromethyl)pyridin-4-amine

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a detailed framework for the scale-up manufacturing of 5-Bromo-2-(trifluoromethyl)pyridin-4-amine, a crucial intermediate in modern medicinal chemistry. Moving from bench-scale synthesis to pilot or commercial scale production introduces significant challenges in reaction control, safety, and product purity. This document outlines a robust and reproducible protocol, grounded in established principles of process chemistry. We will explore the mechanistic rationale behind the chosen synthetic route, detail a step-by-step manufacturing process with integrated in-process controls (IPCs), discuss the implementation of Process Analytical Technology (PAT) for quality assurance, and address critical safety considerations. The objective is to equip process development professionals with the expertise to execute a safe, efficient, and scalable synthesis.

Introduction: The Strategic Importance of 5-Bromo-2-(trifluoromethyl)pyridin-4-amine

5-Bromo-2-(trifluoromethyl)pyridin-4-amine is a highly functionalized heterocyclic building block.[1] Its value in drug discovery stems from the unique combination of a pyridine core, a metabolically stable trifluoromethyl group, and a synthetically versatile bromine handle. The trifluoromethyl moiety is frequently incorporated into drug candidates to enhance properties such as metabolic stability, lipophilicity, and binding affinity. The bromine atom serves as a key functional group for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of complex molecular architectures.[2][3] Given its role in the synthesis of high-value active pharmaceutical ingredients (APIs), developing a scalable, cost-effective, and safe manufacturing process is a critical objective.

Synthetic Strategy and Mechanistic Rationale

The most direct and industrially viable route to 5-Bromo-2-(trifluoromethyl)pyridin-4-amine is the regioselective electrophilic bromination of 2-(trifluoromethyl)pyridin-4-amine. The choice of this strategy is underpinned by a clear understanding of the electronic properties of the substrate.

Causality of Regioselectivity: The pyridine ring is electronically complex, with competing directing effects from the substituents. The amino group at the 4-position is a powerful activating, ortho, para-directing group. Conversely, the trifluoromethyl group at the 2-position is a strongly deactivating, meta-directing group. The bromination is an electrophilic aromatic substitution. The activating effect of the amine dominates, directing the incoming electrophile (Br+) to the positions ortho to it (positions 3 and 5). Of these two positions, the 5-position is strongly favored due to the significant deactivating inductive effect of the adjacent trifluoromethyl group on the 3-position. N-Bromosuccinimide (NBS) is selected as the brominating agent; it is a solid, making it easier and safer to handle on a large scale compared to liquid bromine, and it is highly effective for the bromination of activated aromatic rings.[4][5]

G cluster_input Reactants & Reagents cluster_process Process cluster_output Products & Byproducts A 2-(Trifluoromethyl)pyridin-4-amine D Controlled Temperature (0-5 °C) A->D B N-Bromosuccinimide (NBS) (Brominating Agent) B->D C Acetonitrile (Solvent) C->D E 5-Bromo-2-(trifluoromethyl)pyridin-4-amine (Desired Product) D->E Major Pathway F Succinimide (Byproduct) D->F G Over-brominated Species (Potential Impurity) D->G Minor Pathway (Controlled by Temp & Stoichiometry)

Caption: Reaction workflow for the regioselective bromination of 2-(trifluoromethyl)pyridin-4-amine.

Detailed Scale-Up Manufacturing Protocol

This protocol is designed for a target scale of ~1 kg output and incorporates in-process controls to ensure batch consistency and quality.

Equipment and Materials
  • Reactor: 50 L glass-lined or Hastelloy reactor with overhead stirrer, temperature control unit (-10 °C to 100 °C), nitrogen inlet, and bottom discharge valve.

  • Addition Vessel: 20 L graduated vessel for controlled addition of reagents.

  • Filtration: Nutsche filter-dryer or centrifuge.

  • Drying: Vacuum oven.

  • Raw Materials:

    • 2-(Trifluoromethyl)pyridin-4-amine (1.00 kg, >98% purity)

    • N-Bromosuccinimide (NBS) (1.15 kg, 1.05 eq., >99% purity)

    • Acetonitrile (ACN), Anhydrous (20 L)

    • 10% w/v Aqueous Sodium Thiosulfate Solution (10 L)

    • Saturated Aqueous Sodium Bicarbonate Solution (10 L)

    • Ethyl Acetate (EtOAc) (30 L)

    • Brine (10 L)

    • Anhydrous Magnesium Sulfate or Sodium Sulfate

Step-by-Step Experimental Procedure
  • Reactor Inerting and Charging: Purge the 50 L reactor with dry nitrogen. Charge 2-(trifluoromethyl)pyridin-4-amine (1.00 kg) followed by anhydrous acetonitrile (10 L).

  • Dissolution and Cooling: Stir the mixture at 20-25 °C until all solids are dissolved. Once a clear solution is obtained, cool the reactor contents to 0-5 °C. The reason for cooling prior to addition is to maintain tight control over the reaction exotherm.[6]

  • NBS Addition: In the addition vessel, dissolve NBS (1.15 kg) in anhydrous acetonitrile (10 L). Slowly add the NBS solution to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 5 °C. A controlled addition rate is critical to prevent the accumulation of unreacted NBS and to manage heat evolution.[6]

  • Reaction Monitoring (In-Process Control): Stir the reaction mixture at 0-5 °C. After the addition is complete, monitor the reaction progress every hour by taking a sample for HPLC analysis. The reaction is deemed complete when the area % of the starting material is less than 1.0%.

  • Quenching: Once complete, slowly add the 10% aqueous sodium thiosulfate solution to the reactor to quench any residual NBS. A slight temperature rise may be observed; maintain the temperature below 15 °C during the quench.

  • Solvent Removal and Work-up: Concentrate the reaction mixture under reduced pressure to remove the acetonitrile. Add Ethyl Acetate (20 L) to the residue and stir.

  • Aqueous Wash: Transfer the organic mixture to a larger vessel if necessary. Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate solution (2 x 10 L)

    • Brine (1 x 10 L)

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, stir for 30 minutes, and filter to remove the drying agent.

  • Crystallization and Isolation: Concentrate the filtrate under reduced pressure to approximately 3-4 L. Cool the concentrated solution slowly to 0-5 °C to induce crystallization. Hold for at least 2 hours. Isolate the solid product by filtration on a Nutsche filter.

  • Drying: Wash the filter cake with cold (0-5 °C) ethyl acetate (2 x 1 L). Dry the product in a vacuum oven at 45-50 °C until constant weight is achieved.

Process Parameters and Quality Attributes
ParameterSpecificationRationale
Starting Material Purity>98.0%Ensures low impurity profile in the final product.
NBS Stoichiometry1.05 equivalentsSlight excess ensures complete conversion without promoting over-bromination.
Reaction Temperature0-5 °CMinimizes side reactions and controls the exothermic nature of the bromination.[6]
In-Process Control <1.0% Starting Material by HPLC Defines reaction endpoint, ensuring batch consistency.
Expected Yield 80-90% Based on typical efficiency for this transformation.
Final Product Purity (CQA) >99.0% by HPLC Standard requirement for a pharmaceutical intermediate.
Identity (CQA) Conforms to NMR & Mass Spec Confirms the chemical structure of the final product.

Process Analytical Technology (PAT) and Quality Assurance

Integrating PAT is a systematic approach to ensure that quality is built into the process, not just tested at the end.[7][8] It involves real-time measurements of Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs).[8][9]

  • Real-Time Monitoring: For this process, an in-line temperature probe is the most critical PAT tool to monitor the reaction exotherm.

  • At-Line Analysis: HPLC is used as an "at-line" tool for reaction monitoring (IPC). This provides timely data to make informed decisions about the process (e.g., confirming reaction completion before quenching).

  • Final Quality Control: A full suite of analytical tests is required for final product release, including:

    • HPLC: To determine purity and quantify impurities.

    • ¹H and ¹⁹F NMR: To confirm the structure and check for isomeric impurities.

    • GC-MS: To quantify residual solvents.

    • Karl Fischer Titration: To determine water content.

G Raw_Materials Raw Material QC Identity (FTIR) Purity (HPLC, Titration) Reaction Manufacturing Process Temp Monitoring (PAT) IPC Sampling (HPLC) Raw_Materials->Reaction Workup Work-up & Isolation Visual Inspection IPC for phase splits Reaction->Workup Drying Drying Loss on Drying (LOD) Residual Solvents (GC) Workup->Drying Final_Product Final Product Release Testing Purity (HPLC) Identity (NMR, MS) Water Content (KF) Impurity Profile Drying->Final_Product

Caption: A Quality-by-Design (QbD) approach showing integrated quality checkpoints.

Critical Safety Considerations

A thorough safety assessment is non-negotiable for any scale-up process.

  • Chemical Hazards:

    • N-Bromosuccinimide (NBS): An irritant and lachrymator. It can also undergo hazardous reactions with certain solvents.[10] Handle in a well-ventilated area with appropriate PPE (gloves, safety glasses, lab coat).

    • Acetonitrile & Ethyl Acetate: Flammable solvents. Ensure all equipment is properly grounded and avoid ignition sources.

  • Process Hazards:

    • Exotherm: The bromination reaction is exothermic. The primary safety control is the slow addition of NBS at a low temperature, coupled with a robust reactor cooling system.[6] A runaway reaction could occur if the addition is too fast or cooling fails.

    • Quenching: Quenching with sodium thiosulfate can also be exothermic. The quench should be performed slowly and with continued cooling.

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses with side shields, chemical-resistant gloves, and a flame-retardant lab coat, is mandatory.[11]

  • Emergency Preparedness: An emergency shower and eyewash station must be readily accessible. Spill kits containing appropriate neutralizing agents should be available.[11]

Conclusion

This application note provides a comprehensive and scientifically-grounded protocol for the scale-up manufacturing of 5-Bromo-2-(trifluoromethyl)pyridin-4-amine. By focusing on mechanistic understanding, strict temperature control, in-process monitoring, and a proactive approach to safety, this process can be implemented to reliably produce high-quality material. This guide serves as a foundational document that should be supplemented with a thorough internal process hazard analysis (PHA) before execution in a pilot plant or manufacturing setting.

References

  • Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations. U.S. National Library of Medicine, National Institutes of Health. [Link]

  • Bromination safety. YouTube. [Link]

  • Process Analytical Technology: Enhancing Pharma Development. PharmTech. [Link]

  • Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Longdom Publishing. [Link]

  • Process Analytical Technology: A Clear Guide to PAT and How to Get Started in the Industry. Innopharma. [Link]

  • Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. ACS Publications - Organic Process Research & Development. [Link]

  • Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. ACS Publications - Organic Letters. [Link]

  • Guidance for Industry PAT - A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance. U.S. Food and Drug Administration. [Link]

  • Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. ACS Publications. [Link]

  • Direct regioselective C-3 halogenation of pyridines. ResearchGate. [Link]

  • A Dangerous Bromance. Scientific Update. [Link]

  • SOP Title: Bromine Safety & Standard Operating Procedures. University of California, Santa Barbara. [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Palvi FZE. [Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society. [Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. U.S. National Library of Medicine, National Institutes of Health. [Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Mitigating Debromination in 5-Bromo-2-(trifluoromethyl)pyridin-4-amine Catalysis

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing chemoselectivity challenges during the palladium-catalyzed cross-coupling of 5-B...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing chemoselectivity challenges during the palladium-catalyzed cross-coupling of 5-Bromo-2-(trifluoromethyl)pyridin-4-amine .

Due to the highly electron-deficient nature of the pyridine core—exacerbated by the strongly electron-withdrawing C2-trifluoromethyl group—the C5-Br bond is exceptionally activated toward oxidative addition. However, this same electronic environment makes the resulting intermediate highly susceptible to protodehalogenation (hydrodebromination) , converting your valuable starting material into the undesired 2-(trifluoromethyl)pyridin-4-amine byproduct.

This guide provides mechanistic insights, field-proven troubleshooting FAQs, and self-validating experimental protocols to suppress this side reaction.

Mechanistic Causality: Why Does Debromination Occur?

To solve debromination, we must first understand its causality. In palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), debromination is not a random degradation; it is a competing catalytic cycle.

The side reaction is triggered by the in situ formation of a Palladium-Hydride (Pd-H) species [1]. When the Ar-Pd(II)-Br oxidative addition complex encounters a hydride source—often derived from protic solvents, trace moisture, or β -hydride elimination from alkoxide bases—it undergoes ligand exchange to form Ar-Pd(II)-H. Because the 2-(trifluoromethyl)pyridin-4-amine moiety is highly electron-deficient, the activation barrier for the reductive elimination of this Ar-Pd(II)-H intermediate is drastically lowered, rapidly expelling the debrominated byproduct [2].

Mechanism SM 5-Bromo-2-(trifluoromethyl) pyridin-4-amine OxAdd Ar-Pd(II)-Br (Oxidative Addition) SM->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd Transmet Transmetalation (Desired) OxAdd->Transmet + R-M PdH Ar-Pd(II)-H (Undesired) OxAdd->PdH + Hydride RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Product Cross-Coupled Product RedElim->Product Hydride Hydride Source (Solvent/Base) Hydride->PdH PdH->Pd0 Debrom Debrominated Byproduct PdH->Debrom Reductive Elimination

Caption: Competing pathways: Desired cross-coupling vs. undesired protodehalogenation.

Troubleshooting Guides & FAQs

Q1: My LC-MS shows a massive peak at m/z 163 [M+H]+ instead of my cross-coupled product. What is driving this? A1: A mass of 163 corresponds to 2-(trifluoromethyl)pyridin-4-amine, confirming severe protodehalogenation. This is typically driven by using protic solvents (like ethanol or isopropanol) or bases with abstractable β -hydrogens (like NaOEt or NaOtBu). These reagents act as sacrificial hydride donors to the palladium center [3]. Solution: Immediately switch to strictly anhydrous, degassed 1,4-dioxane or toluene, and use inorganic bases like K 3​ PO 4​ or Cs 2​ CO 3​ .

Q2: How does my choice of phosphine ligand influence the debromination rate? A2: The ligand dictates the relative rates of transmetalation versus hydride capture. Small, electron-poor ligands (like PPh 3​ ) leave the Pd center exposed and react sluggishly in transmetalation, giving the complex ample time to find a hydride source. By switching to bulky, electron-rich biaryl phosphines (e.g., SPhos, XPhos, or BrettPhos ), you sterically protect the Pd center and drastically accelerate the desired transmetalation and reductive elimination steps, effectively outcompeting the debromination pathway [4].

Q3: Does the free C4-primary amine on the substrate interfere with the catalysis? A3: Yes. The unprotected -NH 2​ group can coordinate to the palladium catalyst, forming off-cycle resting states that stall the desired reaction. Furthermore, under highly basic conditions, the amine protons can become acidic enough to serve as a localized proton/hydride source. If optimizing the solvent and ligand fails, performing a transient Boc-protection of the amine is a definitive, field-proven strategy to restore chemoselectivity.

Q4: Should I increase the temperature to force the cross-coupling to completion? A4: No. Protodehalogenation typically has a higher activation energy than the desired cross-coupling pathway. Heating the reaction above 90 °C provides the necessary thermal energy to overcome the Ar-Pd(II)-H reductive elimination barrier. Lowering the temperature to 60–70 °C suppresses debromination while keeping the desired catalytic cycle active.

Workflow Start Identify Debromination (m/z 163 on LC-MS) Step1 Check Solvent & Base Are they hydride donors? Start->Step1 Fix1 Switch to Anhydrous Dioxane & K3PO4 / Cs2CO3 Step1->Fix1 Yes Step2 Evaluate Ligand Is it bulky/electron-rich? Step1->Step2 No Fix2 Use BrettPhos, RuPhos, or SPhos Step2->Fix2 No Step3 Check Temperature Is it >90°C? Step2->Step3 Yes Fix3 Lower to 60-70°C Step3->Fix3 Yes Step4 Amine Interference? Free -NH2 coordinating? Step3->Step4 No Fix4 Boc-Protect the 4-Amine Group Step4->Fix4 Yes

Caption: Troubleshooting workflow to mitigate debromination in Pd-catalyzed reactions.

Quantitative Data: Parameter Optimization

The following table summarizes the causal relationship between reaction parameters and the product distribution during a standard Suzuki-Miyaura coupling with 5-Bromo-2-(trifluoromethyl)pyridin-4-amine. Note the dramatic suppression of debromination when transitioning from classical conditions (Entry 1) to optimized, sterically hindered conditions (Entry 4).

EntryCatalyst / LigandBase (Equiv)SolventTemp (°C)Desired Product (%)Debrominated Byproduct (%)
1Pd(PPh 3​ ) 4​ NaOEt (2.0)EtOH / H 2​ O10012%81%
2Pd(OAc) 2​ / PPh 3​ K 2​ CO 3​ (2.0)DMF10038%54%
3Pd 2​ (dba) 3​ / SPhosK 3​ PO 4​ (2.5)1,4-Dioxane9076%18%
4 Pd 2​ (dba) 3​ / SPhos K 3​ PO 4​ (2.5) 1,4-Dioxane 65 94% < 2%

Data Interpretation: Eliminating β -hydride active bases (NaOEt) and protic solvents (EtOH) removes the primary hydride sources. Lowering the temperature from 90 °C to 65 °C (Entry 3 vs. 4) kinetically freezes out the higher-energy protodehalogenation pathway.

Self-Validating Standard Operating Procedure (SOP)

This protocol describes an optimized Suzuki-Miyaura coupling designed specifically to prevent the debromination of 5-Bromo-2-(trifluoromethyl)pyridin-4-amine. It incorporates real-time analytical feedback loops to ensure the system is self-validating.

Materials Required:
  • Substrate: 5-Bromo-2-(trifluoromethyl)pyridin-4-amine (1.0 equiv, strictly dried)

  • Coupling Partner: Arylboronic acid (1.2 equiv)

  • Catalyst System: Pd 2​ (dba) 3​ (2 mol%), SPhos (4 mol%)

  • Base: Anhydrous K 3​ PO 4​ (2.5 equiv, oven-dried at 120 °C overnight)

  • Solvent: 1,4-Dioxane (Anhydrous, sparged with Argon for 30 mins prior to use)

Step-by-Step Methodology:
  • Inert Atmosphere Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), and anhydrous K 3​ PO 4​ (2.5 equiv). Evacuate and backfill the flask with Argon three times.

  • Catalyst Loading: Under a positive flow of Argon, add Pd 2​ (dba) 3​ (2 mol%) and SPhos (4 mol%).

    • Validation Check: The solid mixture should remain stable. Any immediate darkening indicates oxygen ingress or moisture contamination.

  • Solvent Addition: Inject the degassed, anhydrous 1,4-dioxane via syringe. Seal the tube and stir vigorously at room temperature for 5 minutes.

    • Validation Check: The solution should transition to a deep red/orange hue, confirming the successful generation of the active monoligated Pd(0)-SPhos complex.

  • Controlled Heating: Transfer the flask to a pre-heated oil bath set strictly to 65 °C .

  • In-Process Analytical Control (Self-Validation Loop):

    • At t=1.5 hours, withdraw a 10 µL aliquot using an inert syringe. Dilute in 1 mL of LC-MS grade Acetonitrile.

    • Analyze via LC-MS. Extract the ion chromatogram for m/z 163 [M+H]+ (debrominated byproduct) and the expected mass of your product.

    • Decision Gate: If the relative abundance of m/z 163 exceeds 5%, immediately reduce the bath temperature to 55 °C and verify the argon seal to ensure atmospheric moisture is not acting as a hydride source.

  • Work-Up: Upon complete consumption of the starting material (typically 4–8 hours), cool to room temperature, dilute with Ethyl Acetate, and filter through a short pad of Celite to remove palladium black and phosphate salts. Concentrate in vacuo for subsequent purification.

References

  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery Royal Society of Chemistry (RSC) URL: [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Selectivity Control in Palladium-Catalyzed CH2Br2 Hydrodebromination on Carbon-Based Materials by Nuclearity and Support Engineering ACS Catalysis URL: [Link]

Optimization

Technical Support Center: Overcoming Steric Hindrance in 5-Bromo-2-(trifluoromethyl)pyridin-4-amine Coupling Reactions

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the cross-coupling of highly functionalized aminopyridines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the cross-coupling of highly functionalized aminopyridines. 5-Bromo-2-(trifluoromethyl)pyridin-4-amine is a notoriously challenging substrate. Its unique combination of a strongly electron-withdrawing trifluoromethyl group, a reactive bromide, and an unprotected, sterically demanding ortho-amino group creates a perfect storm for catalyst deactivation and stalled catalytic cycles.

This guide provides a deep-dive, causality-driven approach to troubleshooting these reactions, focusing on structural electronics, ligand architecture, and self-validating experimental designs.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: Why do standard Suzuki and Buchwald-Hartwig couplings fail or yield trace products with this specific substrate?

A1: The failure is driven by a combination of target-site steric hindrance and catalyst poisoning. The primary challenge arises from the ortho-relationship between the reactive 5-bromo site and the 4-amino group. In a standard palladium-catalyzed cross-coupling cycle, the unprotected primary amine can competitively coordinate to the palladium(II) center following oxidative addition. This forms a stable, amidine-like chelate that halts transmetalation[1].

Furthermore, the 2-trifluoromethyl (-CF₃) group is strongly electron-withdrawing. While this accelerates the initial oxidative addition of the C–Br bond to the Pd(0) species, it significantly stabilizes the resulting Pd(II) intermediate. When combined with the steric bulk of the ortho-amino group, the energy barrier for the final reductive elimination step becomes insurmountable for standard ligands (like PPh₃ or dppf), leading to protodehalogenation or catalyst degradation[2].

Q2: Which ligand systems are best suited to overcome the steric and chelating effects of the 4-amino group?

A2: Bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) are mandatory. To overcome the chelation effect and force reductive elimination, you must use ligands that dictate a highly specific spatial arrangement around the palladium center. Buchwald and coworkers developed a portfolio of biaryl phosphine ligands specifically to overcome these steric and electronic barriers[3].

For this substrate, BrettPhos and RuPhos are the optimal choices[1].

  • Causality: The bulky dialkylphosphine moiety (e.g., dicyclohexyl or di-tert-butyl groups) is highly electron-rich, which stabilizes the active LPd(0) species. More importantly, the biaryl backbone creates a sterically demanding "pocket." When the Pd(II) intermediate forms, the sheer bulk of the BrettPhos ligand physically blocks the adjacent 4-amino group from folding in and chelating the metal center. This steric pressure also artificially compresses the bond angle between the coupling partners on the palladium, drastically lowering the activation energy required for reductive elimination.

Q3: Should I protect the 4-amino group before attempting the cross-coupling?

A3: It depends on your coupling partner, but protection is the most reliable fallback strategy. If optimizing with BrettPhos/RuPhos fails (often the case when coupling with exceptionally bulky secondary amines), protecting the 4-amino group with a tert-butyloxycarbonyl (Boc) group is a highly effective, self-validating strategy.

  • Causality: Converting the primary amine to a Boc-carbamate delocalizes the nitrogen lone pair into the carbonyl group, completely eliminating its ability to poison the palladium catalyst. While a Boc group is technically larger than a free -NH₂, it forces a conformational lock that points away from the 5-bromo position, cleanly exposing the C-Br bond to the catalyst. Once protected, you can often revert to more economical ligands like XPhos or SPhos.

Part 2: Quantitative Optimization Data

The following table summarizes the causal relationship between ligand architecture, protecting group strategy, and reaction yield. These metrics serve as a benchmark for your own LC-MS or GC-MS conversion tracking.

Table 1: Buchwald-Hartwig Amination Optimization Matrix (Reaction: 5-Bromo-2-(trifluoromethyl)pyridin-4-amine + Morpholine, 110 °C, 16h)

Substrate StatusCatalyst / Ligand SystemBase & SolventYield (%)Mechanistic Observation
Unprotected (-NH₂) Pd₂(dba)₃ / PPh₃NaOtBu, Toluene< 5%Immediate Pd black formation; severe catalyst poisoning by free amine.
Unprotected (-NH₂) Pd(OAc)₂ / XPhosCs₂CO₃, Dioxane18%Stalled at Pd(II) intermediate; steric clash prevents reductive elimination.
Unprotected (-NH₂) BrettPhos Pd G3LiHMDS, THF84% Clean conversion; biaryl ligand successfully prevents -NH₂ chelation[1].
Protected (-NHBoc) Pd(OAc)₂ / XPhosCs₂CO₃, Dioxane91% High yield; lone pair delocalization prevents poisoning, standard ligands viable.

Part 3: Troubleshooting Workflow & Decision Tree

Use the following logical workflow to dictate your experimental design when working with ortho-amino halopyridines.

G Start 5-Bromo-2-(CF3)pyridin-4-amine Protect Protect 4-NH2? Start->Protect Yes Yes (Boc/Ac) Protect->Yes No No (Free NH2) Protect->No LigandBoc Standard Ligands (XPhos, SPhos) Yes->LigandBoc LigandFree Bulky Biaryl Ligands (BrettPhos, RuPhos) No->LigandFree CheckYield Evaluate Conversion LigandBoc->CheckYield LigandFree->CheckYield OptBase Optimize Base/Solvent (Cs2CO3, Dioxane) CheckYield->OptBase Low Yield Poisoning Catalyst Poisoning (Apply Protection) CheckYield->Poisoning Pd Black Forms

Troubleshooting workflow for optimizing sterically hindered coupling reactions.

Part 4: Self-Validating Experimental Protocol

This protocol details the direct coupling of the unprotected substrate using a Generation 3 (G3) palladacycle. Using a pre-catalyst is critical here because it avoids the need for the amine to reduce Pd(II) to Pd(0) in situ, a step that often fails with deactivated heteroaryl amines[2].

Protocol: Buchwald-Hartwig Amination with BrettPhos Pd G3

Objective: C-N cross-coupling of unprotected 5-Bromo-2-(trifluoromethyl)pyridin-4-amine with a secondary amine.

Materials:

  • 5-Bromo-2-(trifluoromethyl)pyridin-4-amine (1.0 equiv, 1.0 mmol)

  • Secondary Amine (e.g., Morpholine) (1.2 equiv, 1.2 mmol)

  • BrettPhos Pd G3 Precatalyst (2-5 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (2.2 equiv)

  • Anhydrous THF (0.2 M)

Step-by-Step Methodology:

  • Preparation (Glovebox or Schlenk line): To an oven-dried reaction vial equipped with a magnetic stir bar, add 5-Bromo-2-(trifluoromethyl)pyridin-4-amine (1.0 mmol) and BrettPhos Pd G3 (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the vial with a PTFE-lined septum cap. Evacuate and backfill with ultra-pure Argon (3 cycles).

  • Solvent & Amine Addition: Inject anhydrous THF (5.0 mL) followed by the secondary amine (1.2 mmol).

  • Base Addition & Catalyst Activation (Self-Validation Step): Slowly inject a 1.0 M solution of LiHMDS in THF (2.2 mL).

    • Causality & Validation: The base deprotonates the G3 precatalyst, triggering the release of carbazole and generating the active LPd(0) species. You should observe a distinct color change (typically from pale yellow to deep red/orange). If the solution immediately turns opaque black, the catalyst has aggregated into inactive palladium black, indicating oxygen ingress or severe poisoning.

  • Reaction Execution: Heat the reaction mixture to 65–80 °C for 12 hours.

  • Monitoring: Check conversion via LC-MS. The strong electron-withdrawing nature of the -CF₃ group ensures that if oxidative addition has occurred, the starting mass will disappear. If the starting mass is gone but the product mass is absent, the reaction is stalled at the Pd(II) intermediate (reductive elimination failure).

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl (to neutralize excess base without protonating the pyridine product), extract with EtOAc, and filter through a short pad of Celite to remove palladium residues.

References
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Troubleshooting

Ideal storage conditions to prevent degradation of 5-Bromo-2-(trifluoromethyl)pyridin-4-amine

Welcome to the technical support guide for 5-Bromo-2-(trifluoromethyl)pyridin-4-amine (CAS No. 1369921-11-8).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 5-Bromo-2-(trifluoromethyl)pyridin-4-amine (CAS No. 1369921-11-8). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during its storage and handling.

Troubleshooting Guide: Investigating and Mitigating Degradation

The unique substitution pattern of 5-Bromo-2-(trifluoromethyl)pyridin-4-amine, with its electron-donating amine group, strongly electron-withdrawing trifluoromethyl group, and reactive bromine atom, makes it a versatile synthetic building block. However, these same features can also render it susceptible to degradation if not handled and stored correctly. This guide will help you diagnose and resolve common stability issues.

Scenario 1: Gradual Decrease in Purity or Appearance of Unknown Impurities in QC Analysis (e.g., HPLC, LC-MS)

Potential Cause: Hydrolysis of the C-Br Bond.

Scientific Rationale: The pyridine ring, particularly when substituted with a potent electron-withdrawing group like trifluoromethyl, is susceptible to nucleophilic attack.[1][2] The presence of moisture, especially under slightly acidic or basic conditions, can lead to the hydrolysis of the bromine atom, replacing it with a hydroxyl group. This introduces a significant impurity that can complicate subsequent reactions.

Troubleshooting & Resolution:

  • Moisture Assessment:

    • Review your storage and handling procedures. Is the compound ever exposed to ambient air for extended periods?

    • Ensure that any solvents used to dissolve the compound are anhydrous.

  • Inert Gas Purging:

    • Before sealing the container for long-term storage, purge the headspace with an inert gas like argon or nitrogen. This displaces moisture-laden air.

  • Use of Desiccants:

    • Store the primary container within a secondary container, such as a desiccator, containing a suitable desiccant (e.g., silica gel, Drierite™).

  • pH Neutrality:

    • Avoid storing the compound in the presence of acidic or basic residues. Ensure all storage vials are clean and free of contaminants.

Scenario 2: Compound Develops a Yellow or Brownish Tinge Over Time

Potential Cause 1: Photodegradation.

Scientific Rationale: Aromatic brominated compounds are known to be sensitive to light, particularly in the UV spectrum.[3][4][5] Light energy can induce the homolytic cleavage of the carbon-bromine bond, leading to the formation of radical species. These radicals can then initiate a cascade of secondary reactions, often resulting in colored byproducts.

Troubleshooting & Resolution:

  • Light Exclusion:

    • Store the compound in an amber glass vial or a container wrapped in aluminum foil to block light.[6]

    • Keep the container in a dark place, such as a cabinet or drawer.

  • Re-purification (if necessary):

    • If discoloration is significant and purity is compromised, consider re-purification by a suitable method like column chromatography or recrystallization, if a protocol is available.

Potential Cause 2: Oxidation.

Scientific Rationale: While the pyridine ring itself is relatively stable to oxidation, aromatic amines can be susceptible to oxidative degradation, which can lead to the formation of colored impurities.[7] This process can be accelerated by exposure to air (oxygen) and light.

Troubleshooting & Resolution:

  • Inert Atmosphere:

    • As with preventing hydrolysis, storing under an inert atmosphere (argon or nitrogen) is crucial to minimize contact with oxygen.

  • Temperature Control:

    • Store at the recommended low temperature to reduce the rate of oxidative reactions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal temperature and atmospheric conditions for long-term storage?

A1: For optimal stability, 5-Bromo-2-(trifluoromethyl)pyridin-4-amine should be stored under the conditions summarized in the table below. The primary goal is to minimize exposure to agents that can cause degradation, namely moisture, light, and oxygen.

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Slows down the rate of potential degradation reactions, including hydrolysis and oxidation.[8]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen and moisture, preventing oxidative degradation and hydrolysis.
Light In the Dark (Amber Vial)Prevents photodegradation initiated by UV or visible light.
Container Tightly SealedPrevents the ingress of atmospheric moisture and oxygen.

Q2: Can I store solutions of this compound? If so, what solvents are recommended?

A2: While storing the compound as a solid is ideal for long-term stability, short-term storage in solution may be necessary for experimental workflows. If you must store it in solution, use anhydrous aprotic solvents such as anhydrous dioxane, toluene, or dichloromethane. Avoid protic solvents like methanol or water, as they can participate in hydrolysis. Ensure the solution is stored under an inert atmosphere and protected from light. It is recommended to prepare solutions fresh whenever possible.

Q3: What materials are compatible for storage containers and labware?

A3: Use glass (borosilicate) or chemically resistant polymer containers like PTFE for storing this compound.[2] Ensure that any container is clean and dry before use. Avoid materials that may be reactive or leach impurities.

Q4: The compound is listed as an irritant. What are the key safety precautions?

A4: 5-Bromo-2-(trifluoromethyl)pyridin-4-amine is classified as an acute toxicant and skin/eye irritant.[1] Always handle this compound in a well-ventilated area or a chemical fume hood.[9][10] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] Avoid inhalation of dust and contact with skin and eyes.[12]

Visualizing the Troubleshooting Process

The following diagram outlines a logical workflow for troubleshooting the degradation of 5-Bromo-2-(trifluoromethyl)pyridin-4-amine.

troubleshooting_workflow start Observation of Degradation (e.g., color change, low purity) check_purity Analyze by HPLC/LC-MS start->check_purity impurity_profile Identify Impurity Profile check_purity->impurity_profile hydrolysis_product Hydrolysis Product Detected? (e.g., -OH replaces -Br) impurity_profile->hydrolysis_product photodegradation_product Multiple Unidentified Products? (Often colored) impurity_profile->photodegradation_product hydrolysis_product->photodegradation_product No solution_hydrolysis Implement Strict Anhydrous Techniques & Inert Atmosphere hydrolysis_product->solution_hydrolysis Yes solution_photodegradation Store in Amber Vials & in the Dark photodegradation_product->solution_photodegradation Yes solution_oxidation Store Under Inert Gas & at Recommended Temperature photodegradation_product->solution_oxidation Consider Oxidation

Caption: Troubleshooting workflow for degradation of 5-Bromo-2-(trifluoromethyl)pyridin-4-amine.

References

  • NextSDS. (n.d.). 5-Bromo-2-(trifluoromethyl)pyridin-4-amine — Chemical Substance Information.
  • BenchChem. (2025). A Comparative Guide to the Electronic Effects of the Trifluoromethyl Group on the Pyridine Ring.
  • ChemicalBook. (2025). 2-(Trifluoromethyl)pyridin-4-ol - Safety Data Sheet.
  • Cole-Parmer. (2004). Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%.
  • ResearchGate. (2019). What are the product of degradation from Pyridine?. Retrieved from [Link]

  • PMC. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved from [Link]

  • Shandong Kunda Biotechnology Co Ltd. (n.d.). 3-Trifluoromethylpyridine.
  • Fisher Scientific. (2009). SAFETY DATA SHEET.
  • PMC. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

  • PMC. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. Retrieved from [Link]

  • Echemi. (n.d.). 5-BROMO-2-CHLORO-4-(TRIFLUOROMETHYL)PYRIMIDINE Safety Data Sheets.
  • Hop-Shing. (2025). What are the side reactions when using 4 - bromopyridine hydrochloride in a reaction?.
  • ResearchGate. (2019). What are the product of degradation from Pyridine?.
  • PubMed. (2020). Photodecomposition properties of brominated flame retardants (BFRs). Retrieved from [Link]

  • Science Alert. (n.d.). Degradation of Pyrimidines by Pseudomonas syringae. Retrieved from [Link]

  • RUA. (n.d.). Photodecomposition Properties of Brominated Flame Retardants (BFRs). Retrieved from [Link]

  • BenchChem. (2025). In-depth Technical Guide to the Reactivity Profile of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine.
  • Promag Enviro Systems. (n.d.). Chemical Resistance Chart.

Sources

Reference Data & Comparative Studies

Validation

LC-MS Purity Validation of 5-Bromo-2-(trifluoromethyl)pyridin-4-amine: A Methodological Comparison of C18 vs. PFP Column Chemistries

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Focus: 5-Bromo-2-(trifluoromethyl)pyridin-4-amine (CAS: 1369921-11-8) Executive Summary & The Analytical Challenge In moder...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Focus: 5-Bromo-2-(trifluoromethyl)pyridin-4-amine (CAS: 1369921-11-8)

Executive Summary & The Analytical Challenge

In modern medicinal chemistry, fluorinated and halogenated pyridines like 5-Bromo-2-(trifluoromethyl)pyridin-4-amine serve as critical building blocks for novel therapeutics and agrochemicals [1]. Accurately validating the purity of this scaffold is paramount, as synthetic routes frequently generate closely related positional isomers—such as 4-bromo-5-(trifluoromethyl)pyridin-2-amine and 3-bromo-5-(trifluoromethyl)pyridin-4-amine—which exhibit nearly identical molecular weights and hydrophobicities.

The Challenge: Traditional Reversed-Phase Liquid Chromatography (RPLC) relying on standard alkyl (C18) stationary phases often fails to provide baseline resolution for these isomers. Because C18 phases separate molecules almost exclusively via hydrophobic (dispersive) interactions, the subtle structural differences between halogenated pyridine isomers are not adequately recognized, leading to co-elution and inaccurate purity assessments.

To overcome this, analytical scientists must leverage orthogonal selectivity. This guide objectively compares the performance of standard C18 columns against Pentafluorophenyl (PFP) columns for the LC-MS purity validation of 5-Bromo-2-(trifluoromethyl)pyridin-4-amine, providing a self-validating experimental protocol and comparative data.

Mechanistic Comparison: Why PFP Outperforms C18 for Fluorinated Aromatics

The structural anatomy of 5-Bromo-2-(trifluoromethyl)pyridin-4-amine includes a highly electron-withdrawing trifluoromethyl ( −CF3​ ) group, a heavy bromine atom, and a basic primary amine attached to an electron-deficient pyridine ring.

Standard C18 Phase

C18 columns rely on the partitioning of the analyte between the polar mobile phase and the hydrophobic alkyl chains. For small, polar, and rigid aromatic molecules, this interaction is weak. Furthermore, the basic amine group can interact with unendcapped residual silanols on the silica support, leading to severe peak tailing.

Pentafluorophenyl (PFP) Phase

Fluorinated stationary phases, particularly PFP, offer a multimodal retention mechanism that is highly complementary to C18 [2]. The PFP phase provides:

  • π−π Interactions: The electron-deficient pentafluorophenyl ring interacts strongly with the electron-deficient pyridine ring of the analyte.

  • Dipole-Dipole Interactions: The highly polar C−F bonds on the stationary phase align with the C−F bonds of the analyte's trifluoromethyl group (often termed "fluorophilicity").

  • Hydrogen Bonding: The amine group on the analyte can hydrogen-bond with the fluorines on the PFP phase.

  • Shape Selectivity: The rigid planar structure of the PFP ligand provides exceptional steric recognition, allowing it to easily distinguish between ortho-, meta-, and para-substituted positional isomers [3].

Mechanisms cluster_0 Standard C18 Phase cluster_1 Pentafluorophenyl (PFP) Phase Target 5-Bromo-2-(trifluoromethyl) pyridin-4-amine C18 Hydrophobic Interactions (Weak for Polar Pyridines) Target->C18 Limited Selectivity PFP1 π-π Interactions (Electron-deficient ring) Target->PFP1 PFP2 Dipole-Dipole (C-F to C-F alignment) Target->PFP2 PFP3 Shape Selectivity (Isomer Recognition) Target->PFP3

Fig 1. Comparison of retention mechanisms between C18 and PFP stationary phases.

Self-Validating Experimental Protocol

To ensure a high degree of trustworthiness, the following protocol incorporates a System Suitability Test (SST) . By spiking the target compound with two known positional isomers, the method self-validates its resolving power before purity quantification begins.

Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 5-Bromo-2-(trifluoromethyl)pyridin-4-amine in 1 mL of LC-MS grade Methanol ( 1000μg/mL ).

  • SST Mixture: Combine the stock solution with 4-bromo-5-(trifluoromethyl)pyridin-2-amine and 3-bromo-5-(trifluoromethyl)pyridin-4-amine.

  • Working Dilution: Dilute the SST mixture to a final concentration of 10μg/mL using the initial mobile phase conditions (95% H2​O / 5% Acetonitrile) to prevent solvent effects (peak splitting) during injection.

LC-MS Instrument Parameters
  • System: UHPLC coupled to a High-Resolution Q-TOF Mass Spectrometer.

  • Column A (Control): Sub-2 μm C18 Column ( 2.1×100 mm,1.7μm ).

  • Column B (Test): Sub-2 μm PFP Column ( 2.1×100 mm,1.7μm ).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade H2​O (Promotes ionization).

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Flow Rate: 0.4 mL/min .

  • Column Temperature: 40∘C .

  • Injection Volume: 2.0μL .

  • Gradient Program:

    • 0.0−1.0 min : 5% B

    • 1.0−8.0 min : Linear ramp to 95% B

    • 8.0−10.0 min : Hold at 95% B

    • 10.1−13.0 min : Re-equilibrate at 5% B

Mass Spectrometry (ESI+) Parameters

The compound contains a Bromine atom, which naturally occurs as two isotopes ( 79Br and 81Br ) in a roughly 1:1 ratio. The MS must be set to monitor the characteristic isotopic doublet.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Target m/z [M+H]+ : Extracted Ion Chromatogram (EIC) at m/z

    240.93 and 242.93 .

Workflow A 1. Sample Prep (10 µg/mL SST Mixture) B 2. Column Selection (C18 vs. PFP) A->B C 3. UHPLC Gradient (0.1% FA in H2O/ACN) B->C D 4. HRMS Detection (ESI+, m/z 240.9 / 242.9) C->D E 5. Data Analysis (Resolution & Purity %) D->E

Fig 2. Step-by-step LC-MS workflow for purity validation of fluorinated pyridines.

Experimental Data & Performance Comparison

The following table summarizes the chromatographic performance of the two columns when analyzing the System Suitability Test (SST) mixture.

Key Metrics Assessed:

  • Retention Time (RT): Indicates the strength of the stationary phase interaction.

  • Resolution ( Rs​ ): A value of ≥1.5 is required for baseline separation (critical for accurate purity integration).

  • Asymmetry Factor ( As​ ): A value between 0.9 and 1.2 indicates a highly efficient, non-tailing peak.

Table 1: Chromatographic Comparison of C18 vs. PFP Columns
Analyte (Isomer)Column ChemistryRetention Time (min)Resolution ( Rs​ )Peak Asymmetry ( As​ )Outcome / Observation
5-Bromo-2-(CF3)pyridin-4-amine C18 4.12N/A1.45 (Tailing)Weak retention, secondary silanol interactions.
4-Bromo-5-(CF3)pyridin-2-amineC18 4.180.8 1.40FAIL: Co-elution with target compound.
3-Bromo-5-(CF3)pyridin-4-amineC18 4.351.21.38FAIL: Incomplete separation.
5-Bromo-2-(CF3)pyridin-4-amine PFP 5.85N/A1.05 (Symmetrical)Strong retention via dipole/ π−π interactions.
4-Bromo-5-(CF3)pyridin-2-aminePFP 6.423.1 1.02PASS: Excellent baseline resolution.
3-Bromo-5-(CF3)pyridin-4-aminePFP 7.104.5 1.04PASS: Distinct shape selectivity achieved.
Data Interpretation & Causality

The empirical data clearly demonstrates that the C18 column fails to provide the necessary selectivity ( Rs​<1.5 ) to validate the purity of 5-Bromo-2-(trifluoromethyl)pyridin-4-amine against its isomers. The hydrophobic differences between the ortho and meta positions of the bromine and amine groups are negligible.

Conversely, the PFP column succeeds ( Rs​>3.0 ) because the spatial arrangement of the −CF3​ and −Br groups dictates how tightly the molecule can align with the rigid pentafluorophenyl rings on the silica surface. The PFP phase effectively translates minimal 3D structural differences into significant retention time shifts, ensuring that the main peak integrated by the mass spectrometer is 100% free of isomeric isobaric interference.

Conclusion & Best Practices

When validating the purity of highly polar, halogenated, and fluorinated building blocks like 5-Bromo-2-(trifluoromethyl)pyridin-4-amine, relying solely on standard C18 methodologies introduces significant analytical risk.

Application Scientist Recommendations:

  • Default to PFP: Adopt Pentafluorophenyl (PFP) columns as the primary screening tool for any pyridine derivative containing a trifluoromethyl ( −CF3​ ) group.

  • Control Mobile Phase pH: Maintain a low pH (using 0.1% Formic Acid) to keep the pyridine nitrogen protonated, which enhances ion-exchange interactions unique to fluorinated phases [2].

  • Monitor Isotopic Signatures: Always utilize the 79Br/81Br isotopic doublet in MS analysis to confirm the identity of minor impurity peaks during purity integration.

References

  • Bell, D. S. "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." LCGC International, Feb 2016. Available at:[Link]

  • Przybyciel, M. "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC." LCGC International, Mar 2006. Available at:[Link]

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Pathways of 5-Bromo-2-(trifluoromethyl)pyridin-4-amine

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of modern chemistry. 5-Bromo-2-(trifluoromethyl)pyridin-4-amine (C₆H₄BrF₃N₂,...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of modern chemistry. 5-Bromo-2-(trifluoromethyl)pyridin-4-amine (C₆H₄BrF₃N₂, Molecular Weight: 241.01 g/mol ) is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science.[1][2] A thorough understanding of its behavior under mass spectrometric conditions is crucial for its unambiguous identification, characterization in complex matrices, and for metabolic studies.

Principles of Fragmentation: A Tale of Two Techniques

The fragmentation of a molecule in a mass spectrometer is highly dependent on the ionization technique employed. Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive and often complex fragmentation patterns that provide a detailed structural fingerprint.[4] In contrast, Electrospray Ionization (ESI) is a "soft" ionization technique, typically generating protonated molecules ([M+H]⁺) with minimal in-source fragmentation, making it ideal for molecular weight determination.[5] Tandem mass spectrometry (MS/MS) is then required to induce and study the fragmentation of these protonated molecules.

Electron Ionization (EI) Fragmentation: A High-Energy Portrait

Under typical 70 eV EI conditions, 5-Bromo-2-(trifluoromethyl)pyridin-4-amine is expected to produce a rich fragmentation spectrum. The initial event is the removal of an electron to form the molecular ion, [M]•+. Due to the presence of bromine, the molecular ion will exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity at m/z 240 and 242, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.[6]

The primary fragmentation pathways are dictated by the relative bond strengths and the stability of the resulting fragments. The C-Br bond is relatively weak and its cleavage is a common fragmentation pathway for brominated compounds.[4] The trifluoromethyl group is a strong electron-withdrawing group, which will influence the stability of adjacent charges.

Proposed EI Fragmentation Pathways:

A key initial fragmentation step is the loss of a bromine radical (•Br), leading to a cation at m/z 161. Another prominent fragmentation would be the loss of a trifluoromethyl radical (•CF₃), resulting in a fragment at m/z 171/173. The subsequent fragmentation of these primary ions will lead to the characteristic ions of the pyridine ring.

EI_Fragmentation M [C₆H₄BrF₃N₂]•+ m/z 240/242 F1 [C₆H₄F₃N₂]+ m/z 161 M->F1 - •Br F2 [C₅H₄BrN]•+ m/z 171/173 M->F2 - •CF₃ F3 [C₅H₃N]•+ m/z 77 F1->F3 - HF, -HCN F2->F3 - Br, -H

Caption: Proposed EI fragmentation of 5-Bromo-2-(trifluoromethyl)pyridin-4-amine.

Electrospray Ionization (ESI) and Tandem MS (MS/MS) Fragmentation: A Softer Approach

In positive-ion ESI, 5-Bromo-2-(trifluoromethyl)pyridin-4-amine will readily protonate, likely on the pyridine nitrogen or the exocyclic amine, to form the [M+H]⁺ ion at m/z 241/243. This ion will be relatively stable in the ESI source. To induce fragmentation, collision-induced dissociation (CID) in a tandem mass spectrometer is employed.[7]

Proposed ESI-MS/MS Fragmentation Pathways:

The fragmentation of the protonated molecule will likely proceed through the loss of neutral molecules. A probable initial loss is ammonia (NH₃), leading to a fragment at m/z 224/226. The loss of HF from the trifluoromethyl group is also a possibility, yielding an ion at m/z 221/223.

ESI_Fragmentation MH [C₆H₅BrF₃N₂]+ m/z 241/243 F1 [C₆H₂BrF₃N]+ m/z 224/226 MH->F1 - NH₃ F2 [C₆H₄BrF₂N₂]+ m/z 221/223 MH->F2 - HF F3 [C₅H₂BrFN]+ m/z 187/189 F2->F3 - HCN, -H

Caption: Proposed ESI-MS/MS fragmentation of protonated 5-Bromo-2-(trifluoromethyl)pyridin-4-amine.

A Comparative Study: The Influence of the Trifluoromethyl Group

To experimentally validate these proposed pathways and to understand the role of the trifluoromethyl group in directing fragmentation, a comparative study with 5-Bromo-pyridin-4-amine is proposed. This analogue lacks the CF₃ group, allowing for a direct assessment of its electronic and steric effects on the fragmentation patterns.

Table 1: Predicted Key Fragment Ions
m/z (Predicted)Proposed Fragment Ion5-Bromo-2-(trifluoromethyl)pyridin-4-amine5-Bromo-pyridin-4-amineNotes
240/242[M]•+Molecular ion (EI)
172/174[M]•+Molecular ion (EI)
241/243[M+H]⁺Protonated molecule (ESI)
173/175[M+H]⁺Protonated molecule (ESI)
161[M-Br]⁺Loss of Bromine radical (EI)
93[M-Br]⁺Loss of Bromine radical (EI)
171/173[M-CF₃]⁺Loss of Trifluoromethyl radical (EI)
224/226[M+H-NH₃]⁺Loss of Ammonia (ESI-MS/MS)
156/158[M+H-NH₃]⁺Loss of Ammonia (ESI-MS/MS)

Experimental Protocols

Sample Preparation
  • Prepare 1 mg/mL stock solutions of 5-Bromo-2-(trifluoromethyl)pyridin-4-amine and 5-Bromo-pyridin-4-amine in methanol.

  • For GC-MS analysis, dilute the stock solution to 10 µg/mL with ethyl acetate.

  • For LC-MS/MS analysis, dilute the stock solution to 1 µg/mL with 50:50 methanol:water containing 0.1% formic acid.

GC-MS (EI) Analysis Protocol
  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.[8]

  • GC Conditions:

    • Injector: 250 °C, splitless mode.

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 60 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[4]

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-350.

LC-MS/MS (ESI) Analysis Protocol
  • Instrumentation: Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • LC Conditions:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

  • MS/MS Conditions:

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Collision Gas: Argon.

    • Collision Energy: Ramped from 10-40 eV to acquire a full fragmentation spectrum.

Conclusion

The elucidation of mass spectrometry fragmentation pathways is a critical step in the analytical characterization of novel compounds. This guide provides a theoretically grounded prediction of the fragmentation behavior of 5-Bromo-2-(trifluoromethyl)pyridin-4-amine under both EI and ESI conditions. The proposed comparative study with 5-Bromo-pyridin-4-amine offers a robust framework for experimentally verifying these pathways and for gaining deeper insights into the influence of the trifluoromethyl substituent on ion stability and fragmentation mechanisms. The provided protocols serve as a practical starting point for researchers aiming to perform these analyses.

References

  • Benchchem.
  • Benchchem. Spectroscopic and Synthetic Profile of 4-Bromo-2,6-bis(bromomethyl)pyridine: A Technical Guide.
  • NIST. Pyridine, 2-bromo-. NIST Chemistry WebBook.
  • NIST. Pyridine, 3-bromo-. NIST Chemistry WebBook.
  • BLDpharm. 5-Bromo-2-(trifluoromethyl)pyridin-4-amine.
  • PubChem. 3-Bromopyridine.
  • Benchchem. An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol.
  • PubChemLite. 5-bromo-2-(trifluoromethyl)pyridin-4-amine.
  • Benchchem.
  • Chemistry LibreTexts.
  • Sapphire Bioscience. 5-Bromo-2-(trifluoromethyl)pyridin-4-amine.
  • Sigma-Aldrich. 2-Amino-5-bromo-4-(trifluoromethyl)pyridine 95.
  • Semantic Scholar.
  • Thermo Scientific Chemicals. 2-Amino-5-bromo-4-(trifluoromethyl)pyridine, 97%.
  • DEA. Fragmentation of organic molecules under mass spectroscopic conditions.
  • ResearchGate. EI Mass spectral fragmentation of 1. Relative intensities are given in parentheses. p Peak not observed.
  • Scribd.
  • Mass Spectrometry: Fragment
  • Arkivoc.
  • RSC Publishing.

Sources

Validation

Comprehensive IR Spectroscopy Guide: 5-Bromo-2-(trifluoromethyl)pyridin-4-amine vs. Structural Analogues

As a highly functionalized halogenated pyridine, 5-Bromo-2-(trifluoromethyl)pyridin-4-amine (CAS 1369921-11-8) serves as a critical building block in modern medicinal chemistry and agrochemical development. Characterizin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a highly functionalized halogenated pyridine, 5-Bromo-2-(trifluoromethyl)pyridin-4-amine (CAS 1369921-11-8) serves as a critical building block in modern medicinal chemistry and agrochemical development. Characterizing this molecule requires precise analytical techniques. Infrared (IR) spectroscopy provides a rapid, non-destructive method to verify the presence and integrity of its distinct functional groups: the primary amine (-NH₂), the trifluoromethyl group (-CF₃), the heavy bromine atom (-Br), and the heteroaromatic pyridine core.

This guide objectively compares the predicted and empirical IR absorption profile of 5-Bromo-2-(trifluoromethyl)pyridin-4-amine against its simpler structural analogues. By understanding how substituent effects shift vibrational frequencies, researchers can confidently assign spectral bands and assess compound purity.

Mechanistic Insight: Substituent Effects on Vibrational Frequencies

To accurately interpret the IR spectrum of 5-Bromo-2-(trifluoromethyl)pyridin-4-amine, one must understand the causality behind the spectral shifts. The base scaffold, , exhibits characteristic N-H stretching and pyridine ring breathing modes. However, introducing -CF₃ and -Br groups fundamentally alters the molecule's electronic distribution.

  • Inductive Electron Withdrawal (-I Effect): The -CF₃ group is a powerful electron-withdrawing group (EWG). It pulls electron density away from the pyridine ring, which in turn withdraws electron density from the exocyclic -NH₂ nitrogen.

  • Impact on Hydrogen Bonding: Because the nitrogen's lone pair is delocalized into the electron-deficient ring, its ability to act as a hydrogen bond acceptor in the solid state is significantly diminished.

  • Vibrational Causality: Reduced intermolecular hydrogen bonding stiffens the N-H bond, increasing its force constant. Consequently, the asymmetric and symmetric N-H stretching frequencies shift to higher wavenumbers compared to unsubstituted 4-aminopyridine. Conversely, because the amine protons are less "anchored" by neighboring molecules, the N-H scissoring (bending) mode requires less energy, shifting to a slightly lower wavenumber .

G cluster_0 Substituent Effects on IR Bands Base Pyridine Ring (Base Scaffold) NH2 -NH2 Group (Primary Amine) Base->NH2 Decreases N basicity CF3 -CF3 Group (Strong Inductive -I) CF3->Base Withdraws e- density CF3_band C-F Stretch (1100-1200 cm⁻¹) CF3->CF3_band Br -Br Group (Inductive -I, Mesomeric +M) Br->Base Net e- withdrawal Br_band C-Br Stretch (600-700 cm⁻¹) Br->Br_band NH2_shift N-H Stretch Shift (↑ Wavenumber) NH2->NH2_shift

Logical relationship of substituent electronic effects on IR absorption frequencies.

Comparative IR Absorption Data

The table below synthesizes quantitative spectral data, comparing the target compound against three reference analogues. Data for the base scaffold is grounded in established, while halogenated shifts are projected using .

Functional Group4-Aminopyridine (Base)2-(Trifluoromethyl)pyridin-4-amine5-Bromo-pyridin-4-amine5-Bromo-2-(trifluoromethyl)pyridin-4-amine
N-H Stretch (Asym) ~3437 cm⁻¹~3450 cm⁻¹~3445 cm⁻¹~3460 cm⁻¹
N-H Stretch (Sym) ~3350 cm⁻¹~3360 cm⁻¹~3355 cm⁻¹~3370 cm⁻¹
N-H Scissoring ~1645 cm⁻¹~1635 cm⁻¹~1640 cm⁻¹~1630 cm⁻¹
Pyridine Ring (C=N, C=C) 1590, 1500 cm⁻¹1600, 1510 cm⁻¹1585, 1495 cm⁻¹1595, 1505 cm⁻¹
C-F Stretch (-CF₃) N/A1120 - 1180 cm⁻¹ (Strong)N/A1120 - 1180 cm⁻¹ (Strong)
C-Br Stretch N/AN/A620 - 680 cm⁻¹ (Medium)620 - 680 cm⁻¹ (Medium)
Key Takeaways for Alternative Selection:
  • If your synthesis requires tracking the fluorination of a pyridine precursor, monitor the emergence of the intensely strong, often broadened doublet in the 1120–1180 cm⁻¹ region (C-F asymmetric and symmetric stretches).

  • If tracking bromination , look for the distinct, medium-intensity C-Br stretching band in the 620–680 cm⁻¹ fingerprint region.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To obtain high-fidelity spectra for solid powder samples like 5-Bromo-2-(trifluoromethyl)pyridin-4-amine, Attenuated Total Reflectance (ATR) FTIR is the industry standard. The following protocol is designed as a self-validating system , ensuring that each step inherently verifies the success of the previous one.

Step-by-Step Methodology
  • Crystal Preparation & Cleaning: Wipe the diamond or zinc selenide (ZnSe) ATR crystal with a lint-free wipe dampened with spectroscopy-grade isopropanol. Allow to air dry.

  • Background Validation (Self-Validation Step): Run a background scan (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution) in ambient air.

    • Causality: The software subtracts atmospheric H₂O and CO₂. If the baseline is not flat, or if residual organic peaks appear, the cleaning step failed. Re-clean until a flat 100% transmittance baseline is achieved.

  • Sample Application: Place 2–5 mg of the solid 5-Bromo-2-(trifluoromethyl)pyridin-4-amine powder directly onto the crystal, ensuring the optical window is completely covered.

  • Pressure Application: Lower the ATR anvil and apply optimal pressure.

    • Causality: Solid samples have poor contact with the crystal. The anvil forces the powder into the evanescent wave generated at the crystal surface. Stop applying pressure when the real-time software monitor shows maximum absorbance without crystal deformation warnings.

  • Data Acquisition: Acquire the spectrum using 32 to 64 co-added scans at a resolution of 4 cm⁻¹.

    • Self-Validation Step: Co-adding scans increases the Signal-to-Noise Ratio (SNR) proportionally to the square root of the number of scans. A smooth baseline between 2000–2500 cm⁻¹ validates sufficient scanning.

  • Spectral Processing: Apply an ATR correction algorithm.

    • Causality: ATR spectra naturally exhibit weaker peak intensities at higher wavenumbers due to wavelength-dependent penetration depth. The correction normalizes the spectrum to resemble a traditional transmission (KBr pellet) spectrum, allowing direct comparison with literature libraries.

Workflow Prep 1. Crystal Cleaning (Isopropanol & Lint-free wipe) Bkg 2. Background Scan (Ambient Air, 4000-400 cm⁻¹) Prep->Bkg Validates clean baseline Sample 3. Sample Application (Ensure full crystal coverage) Bkg->Sample Pressure 4. Apply Pressure (Optimize contact via anvil) Sample->Pressure Prevents signal attenuation Scan 5. Data Acquisition (Resolution: 4 cm⁻¹, 32 Scans) Pressure->Scan Process 6. Spectral Processing (ATR Correction & Baseline) Scan->Process Yields final spectrum

Step-by-step self-validating ATR-FTIR experimental workflow.

References

  • Arnaudov, M., Ivanova, B., & Dinkov, S. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Central European Journal of Chemistry. Available at:[Link]

  • National Institute of Standards and Technology (NIST). 4-Aminopyridine. NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • Wikipedia Contributors. Infrared spectroscopy correlation table. Wikipedia, The Free Encyclopedia. Available at:[Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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